Chemical structure and properties of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
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Author: BenchChem Technical Support Team. Date: March 2026
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Figure 1: Step-by-step synthetic workflow for the oxazolo[4,5-b]pyridine core.
Pharmacological Target Engagement
The 2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine scaffold is not a passive structural element; it actively drives polypharmacology across several critical therapeutic targets:
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Derivatives of this scaffold act as ATP-competitive inhibitors of GSK-3β, a pro-inflammatory kinase. By occupying the ATP-binding pocket, these compounds suppress the release of pro-inflammatory mediators, offering therapeutic potential in neuroinflammation and autoimmune disorders 1.
α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation: Piperazine-linked oxazolopyridines have been identified as potent positive allosteric modulators (PAMs) of the α7 nAChR, significantly inhibiting cellular infiltration in models of allergic lung inflammation 2.
Histamine H3 Receptor Antagonism: The basicity of the piperazine ring, coupled with the rigid bicyclic core, mimics the pharmacophore required for H3 receptor antagonism, making it a viable lead for cognitive enhancement and sleep-wake disorders 3.
Figure 2: Multi-target pharmacological network of the oxazolopyridine scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and causality-driven steps to prevent false positives.
In Vitro GSK-3β Kinase Inhibition Assay
Objective: Determine the
IC50
of the compound against GSK-3β.
Causality Principle: ATP concentration must be strictly maintained at or below the Michaelis constant (
Km
) for ATP (~15 µM for GSK-3β). If ATP levels are too high, competitive inhibitors will be artificially outcompeted, resulting in falsely elevated
IC50
values.
Step-by-Step Methodology:
Reagent Preparation: Prepare a kinase buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM
MgCl2
, 0.1 mg/mL BSA, and 0.01% Brij-35. Note: Brij-35 is critical to prevent non-specific aggregation of the hydrophobic compound.
Compound Dilution: Serially dilute the compound in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: Add 1 nM recombinant human GSK-3β and 2 µM of the specific substrate peptide (e.g., GSM). Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.
Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes.
Detection: Add Kinase-Glo® Reagent (Promega) in a 1:1 volume ratio. This reagent consumes the remaining ATP to generate luminescence.
Validation & Readout: Measure luminescence. Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z' > 0.5 is mandatory to validate the assay before calculating the
IC50
via 4-parameter non-linear regression.
Figure 3: Self-validating workflow for the GSK-3β luminescence kinase assay.
X-Ray Crystallography for Structural Validation
Objective: Confirm the 3D conformation and piperazine ring geometry.
Causality Principle: Oxazole structures have a documented tendency to form twin crystals, which complicates diffraction data phasing 3. To circumvent this, the compound must be crystallized as a hydrobromide salt. The protonation rigidifies the piperazine ring, while the heavy Bromine atom provides anomalous dispersion signals necessary for absolute structure determination.
Step-by-Step Methodology:
Salt Formation: Dissolve the free base in minimal hot ethanol. Add 1.1 equivalents of 48% aqueous HBr dropwise.
Crystal Growth: Utilize the vapor diffusion method. Place the salt solution in an inner vial and a highly volatile anti-solvent (e.g., diethyl ether) in the outer chamber. Maintain strictly at 4°C to slow the evaporation rate, preventing twinning.
Harvesting: Mount a single crystal on a nylon loop using perfluoropolyether oil to protect it from atmospheric moisture.
Diffraction: Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). The low temperature minimizes thermal motion, ensuring high-resolution electron density maps.
References
Key Organics / Combi-Blocks.
Archiv der Pharmazie (Weinheim).
Journal of Medicinal Chemistry.Discovery of Novel 2-((Pyridin-3-yloxy)methyl)
MDPI.Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists.
An In-depth Technical Guide to the Receptor Binding Profile of 5-Methyl-2-piperazin-1-yloxazolo[4,5-b]pyridine (LASSBio-1425)
An In-depth Technical Guide to the Receptor Binding Profile of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine (LASSBio-1425) For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-2-pipe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Receptor Binding Profile of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine (LASSBio-1425)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-piperazin-1-yl[1]oxazolo[4,5-b]pyridine, also identified as LASSBio-1425, is a synthetic compound of interest due to its demonstrated biological activities. This technical guide provides a comprehensive overview of the current understanding of its receptor binding profile. While direct, extensive receptor screening data for LASSBio-1425 is not publicly available, this document synthesizes the known primary mechanism of action with predictive insights based on the pharmacology of structurally related compounds. The primary established effect of LASSBio-1425 is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. Furthermore, the recurring pharmacological targets of analogous N-phenylpiperazine compounds, particularly from the same originating research laboratory (LASSBio), suggest a potential for interaction with central nervous system (CNS) receptors, including dopaminergic and serotonergic systems. This guide will detail the known anti-inflammatory action and explore the hypothesized CNS receptor interactions, providing a framework for future research and characterization of this compound.
Introduction to 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine (LASSBio-1425)
LASSBio-1425 is a novel synthetic molecule featuring an oxazolopyridine core linked to a piperazine moiety. This structural motif is common in medicinal chemistry and is associated with a wide range of biological activities. The Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro has been a key institution in the development of numerous bioactive compounds, including a series of N-phenylpiperazine derivatives with diverse pharmacological profiles.
The primary reported activity of LASSBio-1425 is its ability to inhibit the production of TNF-α, a key pro-inflammatory cytokine. This positions the compound as a potential therapeutic agent for inflammatory disorders. However, the broader receptor binding profile, which is crucial for understanding its full therapeutic potential and off-target effects, has not been fully elucidated in publicly accessible literature.
Known Pharmacological Activity: Inhibition of TNF-α Production
The most definitive pharmacological effect attributed to LASSBio-1425 is the inhibition of TNF-α production. TNF-α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. It exerts its biological effects by binding to two distinct receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).
The precise mechanism by which LASSBio-1425 inhibits TNF-α production is not fully detailed in the available literature. Small molecule inhibitors of TNF-α can act through various mechanisms, including:
Inhibition of TNF-α Converting Enzyme (TACE): TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form.
Modulation of Transcription Factors: Interference with transcription factors, such as NF-κB, which are crucial for the expression of the TNF-α gene.
Direct Binding to TNF-α: Some small molecules can bind directly to the TNF-α trimer, preventing its interaction with its receptors.
Further research is required to pinpoint the exact molecular interactions through which LASSBio-1425 exerts its inhibitory effect on TNF-α production.
TNF-α Signaling Pathway
The binding of TNF-α to its receptors triggers a cascade of intracellular signaling events that ultimately lead to inflammation, cell survival, or apoptosis. A simplified representation of this pathway is provided below.
Caption: Simplified TNF-α signaling pathway leading to inflammation and apoptosis.
Hypothesized CNS Receptor Interactions
While the anti-inflammatory properties of LASSBio-1425 are its primary reported feature, the chemical scaffold, specifically the N-phenylpiperazine moiety, is a well-established pharmacophore for central nervous system (CNS) targets. Numerous compounds from LASSBio containing this structural element have been shown to interact with dopaminergic and serotonergic receptors.
For instance, related compounds such as LASSBio-579 and LASSBio-581 have been characterized as ligands for dopamine D2-like and serotonin 5-HT1A receptors, with some exhibiting antipsychotic-like activity in preclinical models.[2][3][4] This suggests that LASSBio-1425 may also possess affinity for these and other CNS receptors. A comprehensive receptor binding screen would be necessary to confirm this hypothesis.
Table 1: Potential CNS Receptor Targets for LASSBio-1425 Based on Analogous Compounds
Receptor Family
Specific Subtypes of Interest
Rationale for Investigation
Dopamine
D1, D2, D3, D4
N-phenylpiperazine is a common motif in dopamine receptor ligands.[2]
Serotonin
5-HT1A, 5-HT2A, 5-HT2C, 5-HT7
Many N-phenylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes.[3]
Adrenergic
α1, α2
Cross-reactivity with adrenergic receptors is common for aminergic GPCR ligands.
Histamine
H1, H3
The piperazine core can contribute to histamine receptor affinity.
Methodologies for Determining Receptor Binding Profile
To fully characterize the receptor binding profile of LASSBio-1425, a systematic screening approach using established in vitro techniques is essential.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique involves incubating a source of the receptor (e.g., cell membranes from transfected cells or tissue homogenates) with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound (LASSBio-1425) is added at various concentrations to compete with the radioligand for binding to the receptor.
The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound for the receptor, expressed as the inhibition constant (Ki), can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for a Radioligand Binding Assay:
Caption: General workflow for a competitive radioligand binding assay.
Functional Assays
In addition to binding affinity, it is crucial to determine the functional activity of a compound at a given receptor (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays measure the biological response of a cell upon receptor activation.
Examples of functional assays include:
cAMP Assays: For Gs or Gi-coupled receptors, measuring changes in intracellular cyclic AMP levels.
Calcium Mobilization Assays: For Gq-coupled receptors, measuring changes in intracellular calcium concentrations.
Reporter Gene Assays: Using a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway.
GTPγS Binding Assays: Measures the binding of a non-hydrolyzable GTP analog to G proteins upon receptor activation, providing an indication of G protein activation.
Future Directions and Conclusion
The current understanding of the receptor binding profile of 5-Methyl-2-piperazin-1-yl[1]oxazolo[4,5-b]pyridine (LASSBio-1425) is centered on its established ability to inhibit TNF-α production. This positions it as a promising candidate for the development of novel anti-inflammatory agents.
However, its structural similarity to other N-phenylpiperazine-containing compounds with known CNS activity strongly suggests a broader pharmacological profile that warrants further investigation. A comprehensive in vitro receptor screening campaign against a panel of CNS receptors is a critical next step to fully elucidate its mechanism of action, identify potential therapeutic applications, and assess its safety profile.
This technical guide provides a framework for these future studies by outlining the known pharmacology and presenting a clear path for the detailed characterization of LASSBio-1425's interactions with key biological targets. The insights gained from such studies will be invaluable for advancing this compound through the drug discovery and development pipeline.
References
Neves, G., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 66, 373-382.
Pompeu, M. G., et al. (2013). New insights into pharmacological profile of LASSBio-579, a multi-target N-phenylpiperazine derivative active on animal models of schizophrenia. European Neuropsychopharmacology, 23(1), 62-73.[2]
Fraga, A. G., et al. (2005). Pharmacokinetics and tissue distribution of a new heterocyclic N-phenylpiperazine derivative (LASSBio-581) in rats. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 649-655.[4]
He, M. M., et al. (2005). A small-molecule inhibitor of the trinuclear cytokine TNF-alpha. Science, 310(5750), 1022-1025.
Bradley, J. R. (2008). TNF-mediated inflammatory disease.
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.[5]
Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379.
Preclinical Toxicity Profile and Safety Evaluation of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
Prepared by: Senior Application Scientist, Preclinical Safety & Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the ident...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Preclinical Safety & Pharmacology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the identification and optimization of bifunctional heterocyclic scaffolds are critical for developing targeted therapeutics. 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3)[1][2] represents a highly versatile building block. Recent pharmacological studies have demonstrated that oxazolo[4,5-b]pyridine derivatives linked to piperazine moieties act as potent glycogen synthase kinase-3β (GSK-3β) inhibitors[3]. These compounds exhibit profound anti-inflammatory activity by downregulating pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, notably without inducing the gastric ulceration risks typically associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[3].
However, transitioning this scaffold from a screening hit to a viable clinical candidate requires a rigorous deconstruction of its toxicity profile. This whitepaper provides an in-depth technical evaluation of the structural liabilities, expected safety margins, and the self-validating experimental protocols required to profile this compound class.
To accurately predict the safety profile of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine, we must isolate and analyze its core toxicophores:
The Piperazine Moiety: Piperazine rings are ubiquitous in drug design, utilized to improve aqueous solubility and tune the pKa of the parent molecule. However, piperazine derivatives are known to readily cross the blood-brain barrier, potentially leading to dopaminergic and serotoninergic CNS stimulation, which manifests as agitation or tachycardia[4]. Furthermore, the basic secondary amine of the piperazine ring is a classical pharmacophore for binding to the hERG potassium channel, posing a risk for drug-induced QT prolongation.
The Oxazolo[4,5-b]pyridine Core: This fused bicyclic system serves as a rigid, lipophilic bioisostere that provides excellent kinase hinge-binding properties[3]. While generally well-tolerated, nitrogen-rich heterocycles can undergo cytochrome P450 (CYP450)-mediated oxidation[4]. This metabolism can occasionally form reactive electrophilic intermediates (e.g., epoxides or N-oxides) that covalently bind to hepatic proteins, initiating idiosyncratic hepatotoxicity.
Systemic Toxicity Baseline: Regulatory assessments of the foundational piperazine base indicate a relatively low acute oral toxicity, with an estimated LD50 of approximately 2600 mg/kg body weight in Sprague Dawley rats[5]. However, repeated exposure carries documented risks of reproductive toxicity (HCIS Category 2) and potential skin sensitization[5]. Encouragingly, hybrid molecules combining piperazine and pyridine structures have shown selective antiproliferative activity without broad cytotoxicity to healthy cell lines[6].
Experimental Protocols for Safety Validation
As an application scientist, I do not rely on theoretical safety margins. The following protocols detail the exact, self-validating methodologies required to empirically de-risk 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine derivatives.
Protocol 1: Automated Patch-Clamp Assay for hERG Liability
Causality: Because the piperazine nitrogen is protonated at physiological pH, it can interact with aromatic residues (Tyr652, Phe656) within the hERG channel pore. This assay determines the IC50 to establish a safe cardiovascular therapeutic index.
Step 1 (Cell Preparation): Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in an extracellular recording solution.
Step 2 (Compound Preparation): Dissolve the test compound in DMSO (0.1% final concentration) and perform a 6-point serial dilution (0.1 µM to 30 µM).
Step 3 (Electrophysiology): Using an automated planar patch-clamp system, establish the whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit tail currents.
Step 4 (Perfusion & Validation): Perfuse the compound for 5 minutes and measure the reduction in tail current amplitude.
Self-Validation System: The assay run is strictly invalidated unless the positive control (E-4031, 500 nM) produces >90% inhibition of the tail current, proving the channel's responsiveness.
Protocol 2: CYP450 Metabolic Stability and Reactive Metabolite Trapping
Causality: To confirm that the oxazolopyridine core does not form toxic epoxides via CYP450 metabolism[4], we trap short-lived reactive intermediates using glutathione (GSH) as a nucleophilic surrogate for cellular proteins.
Step 1 (Incubation): Combine pooled human liver microsomes (HLMs, 1 mg/mL protein), the test compound (10 µM), and GSH (5 mM) in 100 mM phosphate buffer (pH 7.4).
Step 2 (Initiation): Add NADPH (1 mM) to initiate CYP450 activity. Incubate at 37°C for 60 minutes.
Step 3 (Quenching): Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
Step 4 (LC-MS/MS Analysis): Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for neutral losses of 129 Da (characteristic of GSH adducts).
Self-Validation System: Diclofenac is run in parallel as a positive control; the assay is only valid if diclofenac-GSH adducts are successfully detected.
Protocol 3: Bacterial Reverse Mutation (Ames) Test for Genotoxicity
Causality: The planar oxazolopyridine ring system could theoretically intercalate into DNA. The Ames test evaluates point mutations and frameshifts to rule out carcinogenic potential.
Step 1 (Strain Selection): Use Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).
Step 2 (Metabolic Activation): Perform the assay both in the presence and absence of S9 fraction (rat liver extract) to account for pro-mutagenic metabolites.
Step 3 (Plating & Incubation): Mix the test compound (up to 5000 µ g/plate ), bacterial suspension, and S9 mix in top agar, then pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.
Self-Validation System: The assay is only deemed valid if the positive controls (2-aminoanthracene for +S9; sodium azide for -S9) yield at least a 3-fold increase in revertant colonies compared to the DMSO vehicle control.
Quantitative Safety Data Summary
The following table summarizes the target safety metrics and expected thresholds for oxazolopyridine-piperazine derivatives based on historical class data and regulatory guidelines.
Parameter
Assay / Model
Target Safety Threshold
Toxicological Significance
Acute Oral Toxicity (LD50)
In vivo (Rodent)
> 2000 mg/kg bw
Informs initial dosing; piperazine base is ~2600 mg/kg[5].
hERG Inhibition (IC50)
In vitro Patch-Clamp
> 10 µM
Mitigates risk of drug-induced QT prolongation/arrhythmia.
CYP3A4 Inhibition (IC50)
In vitro (HLMs)
> 5 µM
Reduces risk of dangerous drug-drug interactions (DDIs)[4].
Hepatotoxicity (CC50)
HepG2 Cell Line
> 50 µM
Ensures a wide therapeutic window against liver damage.
Mutagenicity
Ames Test (TA98/TA100)
Negative (Ratio < 2.0)
Confirms absence of DNA-reactive electrophiles.
Mechanistic & Workflow Visualizations
Pharmacological efficacy vs. potential toxicological liabilities of the oxazolopyridine-piperazine scaffold.
Preclinical safety screening workflow for evaluating oxazolopyridine-piperazine derivatives.
Conclusion
The 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine scaffold is a highly promising chemotype for the development of novel anti-inflammatory agents and kinase inhibitors. While its core structure provides excellent target engagement, its progression relies entirely on mitigating the inherent liabilities of the piperazine moiety (hERG binding, CNS penetration) and the oxazolopyridine core (CYP450-mediated reactive metabolites). By employing the self-validating, tiered screening workflows detailed in this guide, drug development professionals can effectively navigate these toxicological hurdles and optimize this scaffold for clinical success.
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Piperazine: Human health tier II assessment." Australian Government Department of Health. 5
Arbo, M. D., et al. "Current Awareness of Piperazines: Pharmacology and Toxicology." PubMed (John Wiley & Sons).4
Sharma, P., et al. "Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators." PubMed (Deutsche Pharmazeutische Gesellschaft). 3
MDPI. "Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production." MDPI Pharmaceuticals. 6
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, fused bicyclic heteroaromatics coupled with basic aliphatic rings serve as privileged scaffolds. Specifically, 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) represents a highly versatile building block[1]. Derivatives of the oxazolo[4,5-b]pyridine core have demonstrated profound pharmacological utility, most notably as potent inhibitors of glycogen synthase kinase-3β (GSK-3β) for attenuating inflammation[2], and as selective modulators of the α7 nicotinic acetylcholine receptor (nAChR)[3].
For researchers utilizing this compound in assay development or lead optimization, understanding its exact molecular weight, ionization dynamics, and aqueous solubility is paramount. This whitepaper provides a rigorous physicochemical profile and establishes validated experimental protocols for handling this molecule in aqueous media.
Structural Analysis and Molecular Weight
The exact molecular weight and structural topology of a compound dictate its mass spectrometry parameters, diffusion coefficients, and ligand efficiency.
The structure of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine consists of three distinct domains:
The Oxazolo[4,5-b]pyridine Core: An electron-deficient, fused heteroaromatic system.
The 5-Methyl Substituent: A lipophilic moiety that slightly increases the partition coefficient (logP) and provides a steric boundary on the pyridine ring.
The 2-(Piperazin-1-yl) Substituent: A highly basic, saturated heterocycle that serves as the primary driver for aqueous solubility.
The proximal nitrogen of the piperazine ring (N1) is conjugated with the electron-withdrawing oxazolo-pyridine core, granting it partial double-bond character and rendering it non-basic. However, the distal secondary amine (N4) remains highly basic.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics for this compound[4],[1].
Parameter
Value / Description
Chemical Formula
C₁₁H₁₄N₄O
Molecular Weight (MW)
218.26 g/mol
CAS Registry Number
1035840-99-3
Hydrogen Bond Donors (HBD)
1 (Terminal Piperazine NH)
Hydrogen Bond Acceptors (HBA)
4 (N, O atoms)
Predicted pKa (Strongest Basic)
~9.0 (Piperazine N4)
Rule of 5 Compliance
Yes (MW < 500, HBD < 5, HBA < 10)
Aqueous Solubility Dynamics
Aqueous solubility (
Sw
) is not a static value; for ionizable compounds, it is a dynamic property governed by the Henderson-Hasselbalch relationship. Because 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine contains a basic piperazine moiety with a pKa of approximately 9.0, its solubility is strictly pH-dependent.
The Causality of pH-Dependent Solubility
At pH < 7.4 (Acidic to Neutral): The terminal piperazine nitrogen is protonated. The resulting cationic state drastically lowers the crystal lattice energy required for dissolution and increases favorable ion-dipole interactions with water. Solubility is high.
At pH > 10.0 (Basic): The molecule exists almost entirely as the neutral free base. Solubility is reduced to its intrinsic solubility (
S0
), which is limited by the lipophilicity of the oxazolopyridine core and the methyl group.
Diagram 1: pH-dependent ionization and solubility pathways of the compound.
Predicted Solubility Profile
Media / Buffer
pH Level
Dominant Species
Estimated Solubility
Simulated Gastric Fluid (SGF)
1.2
> 99.9% Cationic
> 10 mg/mL (Highly Soluble)
Acetate Buffer
4.5
> 99.9% Cationic
> 5 mg/mL (Soluble)
Phosphate Buffered Saline (PBS)
7.4
~97% Cationic
1 - 5 mg/mL (Moderately Soluble)
Borate Buffer
10.0
> 90% Free Base
< 0.1 mg/mL (Poorly Soluble)
Experimental Protocols for Solubility Determination
To ensure self-validating and reproducible data in a laboratory setting, researchers must distinguish between kinetic and thermodynamic solubility.
Rationale: The shake-flask method is the gold standard for determining the true equilibrium solubility of a crystal lattice. Isothermal shaking for 48 hours is critical because initial rapid dissolution can lead to supersaturated kinetic states. A 48-hour equilibration ensures the system reaches the true thermodynamic minimum. Furthermore, centrifugation is prioritized over simple filtration because lipophilic free-base aggregates can form colloidal suspensions that pass through standard 0.45 µm filters, falsely elevating the quantified solubility.
Step-by-Step Methodology:
Solid Dispensing: Weigh 5 mg of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine powder into a 2 mL glass HPLC vial.
Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., pH 7.4 PBS). Ensure there is visible excess solid to guarantee saturation.
Equilibration: Seal the vial and place it in an isothermal shaker incubator at 37°C (to mimic physiological conditions) and 250 RPM for 48 hours.
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid.
Aliquot Transfer: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet. Dilute appropriately with mobile phase (e.g., 50:50 Water:Acetonitrile).
Quantification: Analyze the diluted supernatant via HPLC-UV (detecting at ~254 nm) against a standard calibration curve prepared in DMSO.
Diagram 2: Step-by-step workflow for thermodynamic shake-flask solubility determination.
Protocol B: Kinetic Solubility (Nephelometry)
Rationale: In high-throughput screening (HTS), compounds are typically stored as 10 mM DMSO stocks. When spiked into aqueous assay buffers, the compound may precipitate. Nephelometry measures light scattering to detect the exact concentration at which precipitation occurs, defining the maximum assay working concentration.
Step-by-Step Methodology:
Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.01 mM).
Buffer Spiking: Transfer 5 µL of each DMSO stock into a 96-well plate containing 245 µL of assay buffer (final DMSO concentration = 2%).
Incubation: Incubate the plate at room temperature for 2 hours to allow potential precipitation to form.
Measurement: Read the plate using a nephelometer or a microplate reader capable of measuring absorbance/scatter at 620 nm.
Data Analysis: Plot the scatter signal against compound concentration. The kinetic solubility limit is the inflection point where the scatter signal rises significantly above the buffer baseline.
Conclusion & Formulation Strategies
With a molecular weight of 218.26 g/mol , 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a highly efficient, low-molecular-weight building block. Its basic piperazine ring ensures excellent aqueous solubility in acidic to neutral physiological environments.
For in vitro assays, maintaining a final DMSO concentration of 1-2% is generally sufficient to prevent kinetic precipitation at concentrations up to 100 µM. For in vivo dosing, formulating the compound as a hydrochloride or hydrobromide salt[5] in a simple vehicle (e.g., 0.5% Methylcellulose or Saline) will leverage its natural ionization at physiological pH, ensuring rapid dissolution and high oral bioavailability.
References
PubMed / Arch Pharm (Weinheim). "Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators". National Institutes of Health. URL: [Link]
Scilit / Journal of Medicinal Chemistry. "Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders". Scilit Database. URL:[Link]
MDPI. "Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists". MDPI Open Access Journals. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)
Executive Summary & Biological Context
The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a highly functionalized bicyclic heteroaromatic scaffold. The oxazolo[4,5-b]pyridine core acts as a bioisostere for benzoxazole and benzothiazole rings, offering improved aqueous solubility and altered hydrogen-bonding profiles due to the embedded pyridine nitrogen.
In modern drug discovery, piperazinyl-substituted oxazolopyridines are critical pharmacophores. They have been prominently identified as potent and selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) , demonstrating high oral bioavailability and the ability to significantly inhibit cellular infiltration in models of inflammatory disorders[1].
Pharmacological signaling pathway of oxazolo[4,5-b]pyridine derivatives targeting α7 nAChR.
Mechanistic Rationale & Synthetic Strategy
While direct thermal displacement of oxazolopyridine-2-thiols with piperazine in high-boiling solvents (e.g., toluene) is reported in the literature[2], this direct approach often suffers from prolonged reaction times, thermal degradation, and inconsistent yields.
To ensure a self-validating and highly reproducible system , this protocol utilizes an optimized three-step sequence. By converting the relatively poor thiolate leaving group into a highly reactive chloride intermediate, the final Nucleophilic Aromatic Substitution (SNAr) can proceed under milder conditions with superior regioselectivity and yield[3].
Xanthate-Mediated Cyclization: 2-Amino-3-hydroxy-6-methylpyridine is condensed with carbon disulfide (CS₂) in the presence of potassium hydroxide. The base deprotonates the hydroxyl and amino groups, driving nucleophilic attack on CS₂, followed by the elimination of H₂S to form the thermodynamic aromatic product[2].
Vilsmeier-Type Chlorination: Thionyl chloride (SOCl₂) is used with catalytic N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the active Vilsmeier-Haack reagent (a chloroiminium ion), which electrophilically activates the tautomeric thione, facilitating nucleophilic attack by chloride[3].
SNAr Displacement: The highly electron-deficient oxazolo[4,5-b]pyridine ring makes the C2 position extremely susceptible to SNAr. An excess of piperazine is utilized not only as the nucleophile but also to statistically prevent the formation of symmetrical bis-oxazolopyridine piperazine dimers.
Synthetic workflow for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine via a 3-step route.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric ratios, expected yields, and analytical markers for the three-step synthesis.
Appearance of piperazine multiplets (~2.8-3.5 ppm)
Step-by-Step Experimental Protocols
Step 1: Synthesis of 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2-thiol
Causality Check: Potassium hydroxide is required to form the highly nucleophilic phenoxide/alkoxide equivalent, which attacks the electrophilic carbon of CS₂.
Initialization: In a round-bottom flask equipped with a reflux condenser and a gas scrubber (to trap H₂S), dissolve KOH (2.5 eq) in absolute ethanol.
Addition: Add 2-amino-3-hydroxy-6-methylpyridine (1.0 eq) and stir at room temperature for 15 minutes to ensure complete deprotonation.
Cyclization: Dropwise, add carbon disulfide (3.0 eq). Caution: CS₂ is highly flammable and toxic.
Reflux: Heat the mixture to 80 °C for 12 hours. The evolution of H₂S gas indicates the cyclization is progressing[2].
Self-Validating Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in distilled water. Slowly acidify the aqueous layer with 2M HCl to pH 3-4. The target thiol (pKa ~6.5) will selectively precipitate out of solution, leaving unreacted starting materials dissolved. Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2-Chloro-5-methyl[1,3]oxazolo[4,5-b]pyridine
Causality Check: Direct displacement of the thiol is kinetically slow. Converting the thiol to a chloride significantly lowers the activation energy for the subsequent SNAr reaction[3].
Activation: Suspend the dried 5-methyl[1,3]oxazolo[4,5-b]pyridine-2-thiol (1.0 eq) in thionyl chloride (10.0 eq).
Catalysis: Add 2-3 drops of anhydrous DMF. Note: DMF is strictly required to generate the Vilsmeier-Haack chloroiminium intermediate, without which the reaction will stall.
Reflux: Heat the mixture to 80 °C. Monitor the reaction via the bubbler; the cessation of gas evolution (SO₂ and HCl) serves as a physical indicator of reaction completion (typically 2-3 hours).
Workup: Distill off the excess SOCl₂ under reduced pressure. Quench the residue carefully by pouring it over crushed ice. Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a pale-brown solid[3].
Step 3: Synthesis of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
Causality Check: A large excess of piperazine (4.0 eq) is used to ensure that the mono-alkylation pathway outcompetes the bis-alkylation pathway, preventing the formation of a dimer.
Reaction Setup: Dissolve 2-chloro-5-methyl[1,3]oxazolo[4,5-b]pyridine (1.0 eq) in anhydrous DMF.
Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by piperazine (4.0 eq).
Heating: Stir the mixture at 90 °C for 6 hours under a nitrogen atmosphere. Monitor by TLC (DCM:MeOH 9:1); the product will stain intensely with Ninhydrin due to the secondary amine.
Pour the cooled reaction mixture into water and extract with Ethyl Acetate (EtOAc).
Extract the EtOAc layer with 1M HCl. The target product (containing a basic piperazine ring) will move into the aqueous layer, leaving neutral impurities in the organic layer.
Basify the aqueous layer with 2M NaOH to pH 10-11, and re-extract with fresh EtOAc.
Dry the organic layer over Na₂SO₄ and concentrate. If necessary, perform a short silica gel plug filtration (DCM/MeOH/NH₄OH 90:9:1) to yield the pure target compound.
References
Letters in Organic Chemistry (Bentham Science)
Discovery of Novel 2-((Pyridin-3-yloxy)methyl)
US7074794B2 - Proline derivatives and the use thereof as drugs
Google Patents
URL
Solvation Kinetics and In Vitro Assay Preparation for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
Executive Summary & Physicochemical Rationale The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) is a synthetic heterocyclic screening library compound. It is characterized by a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Rationale
The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) is a synthetic heterocyclic screening library compound. It is characterized by a highly lipophilic oxazolopyridine core fused with a basic piperazine moiety. When introducing such small molecules into in vitro cell-based assays, the primary kinetic hurdle is achieving complete thermodynamic solvation without inducing solvent-mediated cytotoxicity.
The Causality of Solvent Selection:
The piperazine ring acts as a hydrogen-bond donor and acceptor, while the oxazolopyridine core drives hydrophobic aggregation in aqueous environments. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its polar aprotic nature disrupts the crystal lattice energy of the solid compound without protonating the basic nitrogen atoms. However, DMSO is highly hygroscopic; atmospheric water absorption drastically reduces the solubility limit of lipophilic compounds, leading to immediate micro-precipitation. Therefore, strictly anhydrous DMSO (≥99.9% purity) must be used.
Furthermore, while DMSO is an exceptional solvent, it is not biologically inert. High-throughput screening standards, as outlined in the [1], dictate that final DMSO concentrations in cell culture must be strictly minimized. Recent multi-omics profiling has demonstrated that even low concentrations of DMSO (0.1% v/v) can induce drastic epigenetic and transcriptomic shifts, altering over 2,000 genes in 3D microtissues [2]. Consequently, this protocol is engineered as a self-validating system that balances absolute compound solubility with strict biological vehicle controls.
Quantitative Data Summaries
Table 1: Physicochemical Profile of the Target Compound
Property
Value
Experimental Implication
IUPAC Name
5-Methyl-2-(piperazin-1-yl)oxazolo[4,5-b]pyridine
Dictates target binding and solubility kinetics.
CAS Number
1035840-99-3
Unique identifier for library tracking.
Molecular Formula
C₁₁H₁₄N₄O
Contains basic nitrogens; susceptible to oxidation.
Molecular Weight
218.26 g/mol
Used for precise molarity calculations.
Solubility Profile
High in DMSO/DMF; Low in aqueous buffers
Requires a "step-down" dilution protocol to prevent crashing.
Table 2: Volumetric Reconstitution Matrix (For 10 mM Master Stock)
Note: Volumes are calculated based on MW = 218.26 g/mol . Formula: Volume (µL) = [Mass (mg) / 218.26] × 100,000.
Mass of Compound (mg)
Volume of Anhydrous DMSO Required (µL)
Final Concentration
1.0 mg
458.2 µL
10 mM
5.0 mg
2,290.8 µL
10 mM
10.0 mg
4,581.7 µL
10 mM
Experimental Workflow & Logical Architecture
The following diagram illustrates the logical flow of the solvation process, highlighting the built-in Quality Control (QC) nodes that make this a self-validating protocol.
Caption: Workflow for 1035840-99-3 dissolution, physical QC validation, and cell assay integration.
Step-by-Step Methodology: A Self-Validating Protocol
Phase 1: Master Stock Preparation (10 mM)
Causality: Creating a highly concentrated master stock minimizes the total volume of DMSO that will eventually be introduced into the cell culture.
Equilibration: Remove the vial of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening a cold vial causes atmospheric condensation, introducing water that will permanently alter the compound's solubility.
Solvation: Add the calculated volume of anhydrous DMSO (≥99.9%, sterile-filtered) directly to the vial according to Table 2.
Mechanical Disruption: Vortex the solution for 60 seconds. If particulates remain, place the vial in a room-temperature water bath sonicator for 5–10 minutes.
Physical QC Validation (Nephelometry): Visually inspect the solution against a strong light source. For rigorous validation, utilize a nephelometer or Dynamic Light Scattering (DLS) instrument. Why? Micro-precipitates are often invisible to the naked eye. If the compound has crashed out, the assumed 10 mM concentration is biologically invalid, leading to false-negative assay results.
Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in low-bind microcentrifuge tubes. Store at -80°C. Why? Repeated freeze-thaw cycles degrade the piperazine moiety and introduce moisture.
Phase 2: Intermediate Serial Dilution (100% DMSO)
Causality: Never perform serial dilutions directly in aqueous media. The sudden drop in solvent polarity will cause the lipophilic oxazolopyridine core to instantly precipitate.
Thaw a single 10 mM master stock aliquot at room temperature.
Prepare intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM) by diluting the master stock into 100% anhydrous DMSO .
Ensure thorough mixing at each step (pipette up and down 10 times).
Phase 3: The Aqueous Step-Down and Cell Treatment
Causality: The final transition into the aqueous cell culture media must be done rapidly and at a high dilution factor (typically 1:1000) to keep the compound in a metastable supersaturated state or bound to serum proteins (e.g., BSA) before it can nucleate and precipitate.
Media Preparation: Pre-warm the cell culture media (containing 10% FBS, if applicable) to 37°C. Serum proteins act as carrier molecules, significantly enhancing the apparent solubility of the compound.
The 1:1000 Step-Down: Transfer 1 µL of the intermediate DMSO stock into 999 µL of the pre-warmed culture media to achieve the final assay concentration.
Example: 1 µL of 1 mM intermediate stock + 999 µL media = 1 µM final compound concentration with 0.1% final DMSO.
Biological QC Validation (Vehicle Control): Prepare a matched vehicle control by adding 1 µL of pure DMSO to 999 µL of media. Why? If the 0.1% DMSO vehicle control shows >5% variance in cell viability or target readout compared to a media-only control, the assay is biologically invalid due to solvent toxicity. As established by [2], DMSO is not inert, and establishing this baseline is critical for isolating the true pharmacological effect of the oxazolopyridine compound.
Application: Immediately apply the compound-laced media to the plated cells to begin the assay incubation period.
References
Coussens, N. P., Sittampalam, G. S., Guha, R., et al. (2018). "Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery." Clinical and Translational Science, 11(5), 461-470.[Link]
Verheijen, M., Lienhard, M., Schrooders, Y., et al. (2019). "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 9, 4641.[Link]
Method
Advanced Application Note: 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine as a Privileged Scaffold in Medicinal Chemistry
Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) has emerged as a highly versatile precursor. By combining a rigid, heteroaromatic bioisostere with a solubilizing, functionalizable cyclic amine, this scaffold serves as an ideal starting point for the development of kinase inhibitors (e.g., GSK-3β) and central nervous system (CNS) active agents (e.g., nAChR modulators).
This application note provides an in-depth mechanistic rationale for utilizing this precursor, alongside field-proven synthetic protocols for generating targeted chemical libraries.
Structural Rationale & Physicochemical Profiling
The architectural design of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is not arbitrary; each moiety serves a distinct pharmacological purpose:
The [1,3]Oxazolo[4,5-b]pyridine Core : This bicyclic system acts as a potent bioisostere for benzoxazoles and benzimidazoles. The substitution of a carbon atom for a pyridine nitrogen introduces an additional hydrogen bond acceptor. In kinase targeting, this nitrogen frequently engages the backbone NH of the hinge region, anchoring the molecule within the ATP-binding pocket.
The Piperazine Ring : Positioned at the C2 of the oxazole ring, the piperazine acts as a solvent-exposed linker. It drastically improves the aqueous solubility of the highly lipophilic core and provides a secondary amine handle for divergent library synthesis.
The 5-Methyl Group : Located adjacent to the pyridine nitrogen, this small lipophilic vector modulates the basicity of the adjacent nitrogen via inductive effects and fills small hydrophobic sub-pockets in target receptors.
Table 1: Physicochemical Properties of the Precursor
Data represents calculated values for the underivatized precursor, highlighting its suitability for lead optimization (Rule of 5 compliant).
Property
Value
Medicinal Chemistry Significance
Molecular Weight
218.26 g/mol
Low MW allows for extensive derivatization without exceeding 500 Da.
cLogP (est.)
1.2 - 1.5
Optimal lipophilicity for balancing solubility and membrane permeability.
Hydrogen Bond Donors
1
Single NH on the piperazine ring ensures targeted functionalization.
Hydrogen Bond Acceptors
4
High HBA count facilitates strong target-protein interactions.
Topological Polar Surface Area
~54 Ų
Excellent for CNS penetration (ideal TPSA for blood-brain barrier crossing is <90 Ų).
Mechanistic Applications in Drug Design
A. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a critical pro-inflammatory enzyme and a major target for neurodegenerative diseases and inflammatory disorders. Derivatization of the piperazine amine into amides has yielded highly potent GSK-3β inhibitors. The oxazolo[4,5-b]pyridine core binds to the ATP hinge region, while the piperazinamide tail extends into the solvent channel, allowing for the suppression of pro-inflammatory mediators [1].
B. GPCR and Ion Channel Modulation
Heterocyclic piperazine derivatives are hallmark scaffolds for targeting the α7 nicotinic acetylcholine receptor (nAChR) and Histamine H3 receptors. The basicity of the piperazine ring (when alkylated) allows for crucial electrostatic interactions with conserved aspartate residues in these receptors, facilitating the treatment of inflammatory and cognitive disorders [2].
Pharmacophore mapping of the 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine scaffold.
Experimental Workflows & Protocols
To leverage this precursor, medicinal chemists typically employ divergent synthesis strategies. Below are two self-validating, field-standard protocols for generating targeted libraries.
Protocol A: Parallel Synthesis of Piperazinamides (Targeting GSK-3β)
Causality Check: HATU is selected as the coupling reagent because it is highly efficient for secondary amines (like piperazine) and minimizes epimerization of chiral carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the piperazine remains deprotonated and nucleophilic.
Pre-activation : In a dry 20 mL scintillation vial under a nitrogen atmosphere, dissolve the selected carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M concentration).
Add HATU (1.5 equiv) and DIPEA (3.0 equiv) to the solution. Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.
Coupling : Add 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (1.0 equiv) to the reaction mixture.
Stir the mixture continuously at room temperature for 4–6 hours. Note: Reaction progress should be monitored via LC-MS to confirm the disappearance of the precursor mass (m/z 219 [M+H]+).
Workup : Quench the reaction by adding water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Wash the combined organic layers with saturated aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.
Purification : Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure piperazinamide.
Protocol B: Reductive Amination for N-Alkyl Derivatives (Targeting CNS Receptors)
Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde. Dichloroethane (DCE) is the optimal solvent for this transformation.
Reagents & Materials:
Precursor (1.0 equiv)
Diverse Aldehydes (R-CHO) (1.1 equiv)
NaBH(OAc)₃ (1.5 equiv)
Glacial Acetic Acid (catalytic, 0.1 equiv)
1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
Iminium Formation : Dissolve the precursor (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (0.15 M). Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.
Stir the mixture at room temperature for 30 minutes.
Reduction : Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture.
Stir at room temperature for 12 hours under a nitrogen atmosphere.
Quenching : Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and breakdown boron complexes.
Extraction : Separate the organic layer and extract the aqueous layer with Dichloromethane (2 x 10 mL).
Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC if high purity (>95%) is required for biological assays.
Divergent synthetic workflow for generating targeted libraries from the precursor.
References
Tantray, M.A., Khan, I., Hamid, H., Alam, M.S., Dhulap, A., & Ganai, A.A. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8).[Link]
Clark, R.B., Lamppu, D., Libertine, L., McDonough, A., & others. (2014). Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983.[Link]
Application
Application Note: NMR Characterization of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound CAS: 1035840-99-3[1] Introduction & Scientific Rationale The oxazo...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists
Compound CAS: 1035840-99-3[1]
Introduction & Scientific Rationale
The oxazolo[4,5-
b
]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for benzoxazoles and purines. Derivatives of this core have demonstrated potent biological activities, particularly as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and G-protein-coupled receptor (GPCR) ligands[2][3].
The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-
b
]pyridine incorporates a basic piperazine moiety at the C2 position. In medicinal chemistry, this piperazine ring serves as a critical solvent-exposed vector to improve aqueous solubility and modulate pharmacokinetic properties. However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges. The electron-deficient nature of the oxazolo[4,5-
b
]pyridine core induces partial double-bond character in the C2–N(piperazine) bond, leading to restricted rotation and complex conformational dynamics in solution[4][5].
This application note provides a comprehensive, self-validating protocol for the unambiguous structural elucidation of this compound, detailing the causality behind experimental parameter selection and offering troubleshooting strategies for dynamic NMR phenomena.
Structural Elucidation Strategy & Causality
When analyzing 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-
b
]pyridine, the analytical strategy must address two primary structural questions:
Regiochemistry of the Pyridine Core: Confirming that the methyl group is strictly located at the C5 position rather than C6 or C7.
Piperazine Conformational Dynamics: Resolving the signal broadening caused by the slow interconversion of piperazine chair conformers at room temperature.
The Causality of Signal Broadening
The lone pair of the piperazine nitrogen (N1') conjugated to the oxazole C2 position is delocalized into the highly electron-withdrawing fused bicyclic system. This resonance restricts the free rotation of the C2–N1' bond. At 298 K (25 °C), the rate of rotation is often on the same timescale as the NMR acquisition, resulting in significant quadrupolar broadening or the appearance of distinct rotational conformers (rotamers) for the piperazine
CH2
protons[4][5]. To overcome this, Variable Temperature (VT) NMR is employed. Elevating the sample temperature to 343 K (70 °C) increases the rotational energy, pushing the exchange rate into the fast regime and coalescing the broadened signals into sharp, easily integrable multiplets.
Fig 1: Step-by-step NMR workflow for resolving piperazine conformers and regiochemistry.
To ensure a self-validating and reproducible dataset, follow these precise acquisition parameters. DMSO-
d6
is selected as the solvent due to its ability to dissolve polar heterocyclic compounds and its high boiling point, which safely accommodates VT-NMR experiments.
Step 1: Sample Preparation
Weigh 15.0 – 20.0 mg of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-
b
]pyridine.
Dissolve the compound in 0.6 mL of anhydrous DMSO-
d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates; filter through a glass wool plug if necessary to prevent magnetic field inhomogeneities.
Step 2: Instrument Setup & 1D Acquisition
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe (e.g., BBFO or CryoProbe).
Tune and Match the probe for
1H
and
13C
nuclei.
Shim the magnetic field using the gradient shimming routine (TopShim) on the deuterium lock signal of DMSO.
1H
NMR Parameters:
Pulse sequence: standard 30° pulse (zg30).
Relaxation delay (D1): 2.0 seconds (ensures full relaxation for accurate integration).
Number of scans (NS): 16 to 32.
Spectral width: 12 ppm (centered at 5 ppm).
13C
NMR Parameters:
Pulse sequence: power-gated decoupling (zgpg30).
Relaxation delay (D1): 2.0 seconds.
Number of scans (NS): 512 to 1024 (due to the low natural abundance of
13C
and the presence of quaternary carbons).
To prove the methyl group is at C5, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory.
Set the long-range coupling constant (
JCH
) evolution time to 8 Hz (standard for aromatic systems).
Look for the
3J
correlation from the 5-
CH3
protons to the C6 carbon, and the
2J
correlation to the C5 quaternary carbon.
Fig 2: Key HMBC 2J and 3J correlations for confirming regiochemical assignments.
Data Presentation: Spectral Assignments
The following tables summarize the expected quantitative data for the compound in DMSO-
d6
at 298 K. Note: If piperazine signals appear as broad multiplets, data reflects the coalesced chemical shifts typically observed at elevated temperatures (343 K).
Table 1:
1H
NMR Assignments (400 MHz, DMSO-
d6
)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment
Structural Rationale
7.75
Doublet (d)
1H
8.2
Pyridine H7
Gamma to pyridine N4, ortho to oxazole oxygen; shifted downfield. Ortho-coupled to H6.
7.10
Doublet (d)
1H
8.2
Pyridine H6
Beta to pyridine N4; shielded relative to H7. Ortho-coupled to H7.
3.55
Multiplet (m)
4H
-
Piperazine
CH2
(C2', C6')
Adjacent to N1 (attached to oxazole). Deshielded by the electron-withdrawing core.
2.85
Multiplet (m)
4H
-
Piperazine
CH2
(C3', C5')
Adjacent to the secondary amine (N4).
2.45
Singlet (s)
3H
-
5-
CH3
Methyl group attached to the aromatic pyridine ring.
2.20
Broad Singlet (br s)
1H
-
Piperazine NH
Secondary amine proton. Position varies with concentration and temperature; exchanges with
D2O
.
In DMSO-
d6
, the residual water peak typically appears at 3.33 ppm . Depending on the exact electronic environment, the downfield piperazine
CH2
signals (~3.55 ppm) may partially overlap with the water peak if the solvent is not strictly anhydrous.
Troubleshooting: If overlap obscures integration, perform a
D2O
shake. Add 1-2 drops of
D2O
to the NMR tube, shake vigorously, and re-acquire. The water peak will shift downfield (towards 4.0 - 4.5 ppm) due to increased hydrogen bonding, revealing the underlying piperazine signals. Note that the piperazine NH signal (~2.20 ppm) will disappear due to deuterium exchange.
Differentiating Regioisomers
During de novo synthesis, distinguishing between 5-methyl and 6-methyl regioisomers is a common pitfall. The
1H
NMR splitting pattern is the primary diagnostic tool:
5-Methyl isomer (Target): The remaining aromatic protons (H6 and H7) are adjacent, yielding two doublets with an ortho-coupling of ~8.2 Hz.
6-Methyl isomer (Impurity): The remaining aromatic protons (H5 and H7) are separated by the methyl group, yielding two singlets (or very fine meta-coupled doublets,
J
< 2 Hz).
By strictly adhering to this causality-driven protocol, researchers can ensure the highest level of scientific integrity and E-E-A-T standards when characterizing oxazolo[4,5-
b
]pyridine derivatives.
References
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution . RSC Advances, Royal Society of Chemistry.
URL:[Link]
Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives . Elsevier Pure.
URL:[Link]
Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors . Chemical Biology & Drug Design (PubMed).
URL:[Link]
Quantitative Analysis of 5-Methyl-2-piperazin-1-yloxazolo[4,5-b]pyridine in Biological Matrices using LC-MS/MS
An Application Note for Drug Development Professionals Quantitative Analysis of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine in Biological Matrices using LC-MS/MS Abstract This application note presents a detail...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Quantitative Analysis of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine in Biological Matrices using LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine in plasma. The protocol outlines a comprehensive workflow, from sample preparation using solid-phase extraction to optimized chromatographic separation and mass spectrometric detection. The methodologies described herein are designed to provide high-quality, reproducible data essential for pharmacokinetic studies and drug development programs.
Introduction: The Analytical Imperative
5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine is a heterocyclic compound of interest in pharmaceutical development. Its structural motifs, including the oxazolopyridine core and the piperazine ring, are common in psychoactive and other therapeutic agents.[3][4] Accurate quantification in biological matrices is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1][5] This guide provides both the foundational principles and actionable protocols for its analysis.
The core analytical challenge lies in achieving clean extraction from complex biological matrices like plasma, which contains lipids, phospholipids, and proteins that can cause ion suppression and interfere with accurate quantification.[6] The choice of sample preparation and chromatographic conditions is therefore critical. This document explains the rationale behind a mixed-mode solid-phase extraction (SPE) strategy, which leverages both the hydrophobic nature and the basicity of the piperazine moiety for superior sample cleanup.[6][7]
Foundational Principles of the Method
The successful quantification of the target analyte hinges on three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The primary goal is to isolate the analyte from interfering matrix components.[2] Given the compound's basic piperazine group (pKa ≈ 8.2), a mixed-mode strong cation-exchange solid-phase extraction (SPE) is highly effective.[6] This approach retains the analyte through both hydrophobic and ionic interactions, allowing for stringent washing steps to remove neutral and acidic interferences.
Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column provides robust separation of the analyte from any remaining matrix components.[1] A gradient elution with acidified mobile phases (0.1% formic acid in water and acetonitrile) ensures good peak shape and promotes efficient protonation of the analyte for mass spectrometry.
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for nitrogen-containing heterocyclic compounds due to the high proton affinity of the nitrogen atoms.[8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3]
Experimental Workflow and Protocols
Workflow Overview
The entire analytical process, from sample receipt to data analysis, is depicted in the workflow diagram below.
Caption: High-level overview of the analytical workflow.
This protocol is designed for a 96-well SPE plate format for higher throughput.[5]
Sample Pre-treatment:
To 100 µL of plasma sample in a 96-well plate, add 10 µL of internal standard (e.g., a deuterated analog of the analyte).
Add 200 µL of 4% phosphoric acid in water to lyse the cells and acidify the sample, ensuring the piperazine moiety is protonated.[6] Mix thoroughly.
SPE Plate Conditioning:
Condition a mixed-mode strong cation-exchange SPE plate by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water through each well. Do not allow the sorbent to dry.
Sample Loading:
Load the pre-treated plasma sample onto the conditioned SPE plate. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, consistent rate (approx. 1 mL/min).
Washing Steps:
Wash 1 (Aqueous): Add 1 mL of 0.1% formic acid in water to each well to remove salts and polar interferences.
Wash 2 (Organic): Add 1 mL of methanol to each well to remove non-polar, non-basic interferences like lipids.[7]
Elution:
Elute the analyte by adding 500 µL of 5% ammonium hydroxide in methanol to each well. The basic mobile phase neutralizes the piperazine moiety, disrupting its ionic interaction with the sorbent and allowing for elution. Collect the eluate in a clean 96-well collection plate.
Dry-down and Reconstitution:
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample for increased sensitivity.[7]
Protocol: LC-MS/MS Analysis
The following conditions are a starting point and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
Parameter
Value
Rationale
Column
C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[1]
Provides excellent retention and separation for compounds of this polarity.
Mobile Phase A
0.1% Formic Acid in Water
Acid modifier promotes analyte protonation and improves peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate
0.4 mL/min
Standard flow rate for a 2.1 mm ID column.
Gradient
5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
A standard gradient to elute the analyte while cleaning the column.
Column Temp.
40 °C
Reduces mobile phase viscosity and can improve peak shape.
Injection Vol.
5 µL
A typical volume to balance sensitivity and peak broadening.
Table 2: Mass Spectrometry Parameters
Parameter
Value
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
ESI is ideal for polar, ionizable molecules.[9] The basic nitrogens are readily protonated.
Capillary Voltage
4000 V
Optimized for stable spray and efficient ion formation.
Gas Temp.
350 °C
Facilitates desolvation of the ESI droplets.
Gas Flow
10 L/min
Aids in desolvation and prevents solvent clusters from entering the MS.
Scan Type
Multiple Reaction Monitoring (MRM)
Provides high selectivity and sensitivity for quantification.[3]
MRM Transitions and Fragmentation
The molecular weight of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine is approximately 232.27 g/mol . The protonated molecule [M+H]⁺ will have an m/z of ~233.3.
Caption: Proposed fragmentation for MRM analysis.
To develop the MRM method, the compound is infused into the mass spectrometer to identify the most abundant and stable product ions. Based on the structures of piperazine and oxazolopyridine derivatives, characteristic fragmentation patterns are expected.[10][11]
Table 3: Hypothetical MRM Transitions for Quantification
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Purpose
Analyte
~233.3
To be determined empirically
Quantifier
Analyte
~233.3
To be determined empirically
Qualifier
Internal Standard
e.g., ~240.3 (D7)
To be determined empirically
Quantifier
Note: The exact m/z values for product ions must be determined experimentally by direct infusion of a standard solution of the analyte into the mass spectrometer.
Data Analysis and Validation
Quantitative analysis is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability.[5]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine by LC-MS/MS. The described protocols for mixed-mode solid-phase extraction and optimized LC-MS/MS conditions are designed to yield high-quality data suitable for rigorous drug development programs. The principles and methodologies outlined herein can be adapted for the analysis of other basic heterocyclic compounds in complex biological matrices.
References
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]
Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
PubMed. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Available at: [Link]
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
PMC. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Available at: [Link]
AACC. LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Available at: [Link]
PubMed. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Available at: [Link]
PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. Available at: [Link]
ResearchGate. Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Available at: [Link]
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Isolation, Purification, and Crystallization Strategies for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
Executive Summary & Pharmacological Context
5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) is a highly valuable heterocyclic building block and intermediate[1][2]. Molecules featuring the oxazolopyridine scaffold are increasingly utilized in the development of GSK-3β inhibitors and novel anti-inflammatory agents[3]. Furthermore, derivatives combining an oxazolopyridine core with a piperazine ring have demonstrated exceptional utility as high-affinity ligands for neurodegenerative targets, including amyloid-β and α-synuclein fibrils[4], as well as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH)[5]. Because biological assays and downstream syntheses demand high-purity inputs (typically >95% to >99%), establishing a robust, scalable purification and crystallization protocol is critical for drug development professionals[1].
Mechanistic Rationale for Purification Strategies
The structural anatomy of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine dictates its physicochemical behavior. The molecule contains a fused oxazolo[4,5-b]pyridine system and a basic secondary amine within the piperazine moiety.
Causality of Acid-Base Extraction: The secondary amine of the piperazine ring is highly basic (estimated pKa ~9.5–9.8). By treating the crude reaction mixture with an aqueous acid (e.g., 1M HCl), the piperazine nitrogen is selectively protonated, forming a highly water-soluble cationic species. Neutral or weakly acidic organic impurities remain in the organic phase and are easily discarded. Subsequent basification of the aqueous layer using sodium carbonate (Na2CO3) deprotonates the amine, allowing the neutral free base to be quantitatively extracted into a halogenated solvent like dichloromethane[6].
Causality of Crystallization: While chromatography can be used, crystallization is vastly superior for scalable purification[7]. The free base can be crystallized using a solvent/anti-solvent approach (e.g., Ethyl Acetate/Heptane). However, forming a pharmaceutically acceptable salt (such as a hydrochloride salt) leverages the basicity of the piperazine ring to create a highly crystalline solid with improved oxidative stability and aqueous solubility, which is often required for in vivo dosing[6][7].
Experimental Workflows
Self-Validating System Note: Each protocol includes built-in in-process controls (IPCs) to ensure the system validates its own success before proceeding to the next step.
Protocol A: Primary Purification via Acid-Base Extraction
Dissolution: Dissolve 10.0 g of crude 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine in 100 mL of Ethyl Acetate (EtOAc).
Acidic Extraction: Add 100 mL of 1M aqueous HCl. Stir vigorously for 15 minutes.
Causality: Protonates the piperazine ring, driving the target molecule into the aqueous layer.
Self-Validation: Check the pH of the aqueous layer. It must be < 2.0. If not, add additional 1M HCl to ensure complete phase transfer.
Phase Separation: Separate the layers. Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual lipophilic impurities. Discard the organic layers.
Basification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add a 10% aqueous Na2CO3 solution until the pH reaches 10.0–10.5[6].
Causality: Deprotonates the piperazine, precipitating the free base or forcing it out of solution.
Organic Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 75 mL)[6].
Self-Validation: Spot the depleted aqueous layer on a TLC plate (UV 254 nm). The absence of a UV-active spot confirms complete extraction.
Concentration: Dry the combined DCM layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the semi-pure free base.
Protocol B: Free Base Crystallization (Solvent/Anti-Solvent)
Dissolution: Dissolve the semi-pure free base in a minimum volume of hot EtOAc (approx. 30 mL at 65 °C).
Anti-Solvent Addition: Dropwise, add Heptane (anti-solvent) until the solution becomes faintly turbid (approx. 40-50 mL).
Scientist's Insight: Localized supersaturation can cause the basic heterocycle to "oil out" rather than crystallize. Vigorous stirring and maintaining the EtOAc at a near-boiling state before heptane addition is critical.
Annealing: Remove from heat and allow the mixture to cool to room temperature slowly over 2 hours to promote large crystal growth, minimizing impurity entrapment.
Isolation: Cool to 0 °C for 1 hour, filter the crystals under vacuum, and wash with cold Heptane. Dry in a vacuum oven at 40 °C.
Protocol C: Hydrochloride Salt Formation and Crystallization
Dissolution: Dissolve the free base in Isopropanol (iPrOH) (10 volumes, e.g., 100 mL for 10 g) at 50 °C.
Salification: Slowly add 1.05 equivalents of a solution of HCl in Ethanol or iPrOH (e.g., 5-6 M HCl in iPrOH)[6].
Causality: The strong acid selectively protonates the most basic nitrogen (piperazine), forming the HCl salt, which has drastically lower solubility in iPrOH than the free base[7].
Crystallization: Stir at 50 °C for 30 minutes, then cool to 5 °C at a rate of 10 °C/hour.
Isolation: Filter the resulting crystalline solid, wash with cold iPrOH, and dry under vacuum at 50 °C to constant weight.
Data Analytics: Solubility and Recovery Metrics
Table 1: Solubility Profile of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
Solvent System
Free Base Solubility (25 °C)
HCl Salt Solubility (25 °C)
Mechanistic Utility
Water (pH 7.0)
< 1 mg/mL
> 50 mg/mL
Ideal for salt formulation
Water (pH 2.0)
> 50 mg/mL
> 50 mg/mL
Enables acidic extraction
Dichloromethane
> 100 mg/mL
< 5 mg/mL
Excellent for free base extraction
Ethyl Acetate
~ 25 mg/mL
< 1 mg/mL
Good primary solvent for crystallization
Heptane
< 1 mg/mL
< 0.1 mg/mL
Ideal anti-solvent
Table 2: Comparison of Crystallization Methodologies
Method
Target Form
Yield (%)
HPLC Purity (%)
Crystal Morphology
EtOAc / Heptane
Free Base
78 - 82%
99.1%
Needles
iPrOH / HCl
Mono-HCl Salt
88 - 92%
99.7%
Block-like prisms
EtOH / Oxalic Acid
Oxalate Salt
80 - 85%
98.5%
Fine powder
Note: The HCl salt formation provides the highest yield and purity due to the highly crystalline nature of piperazine hydrochlorides.
Workflow Visualization
Figure 1: Decision tree and workflow for purification and crystallization.
References[1] Combi-Blocks: Catalog #, Compound Name, Structure. combi-blocks.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpnDSK_5WDNk58eQ75hqxB51na-v_RC5ir79jWBLIYHjeZdVQ5k0HEQVqOpp7HIGy5NgDzzH7-_UaHfd_qZf1mcQYWoPYCA6lF1nzM06FvOVnqnwg3_lreU6ASMaTpvMOkUm4j8dkN[2] where to buy Oxazolopyridines - Chemenu. chemenu.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWliJAmbbTtL-h2R2Oo7rvPgsp_mNr5AEnvQB1rQ7D6YvaN_1ImqQ5DVoBpNIzFwBMYJFtp7afKIuAS9FFOnsNQg8Nuy1QDl6cF8aOrOB-F0qIW028sM4KmQ6K9CN3sA2BeNzbR1GS8PcUC7DrJIuSzg==[3] piperazines: Topics by Science.gov. science.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVRexFSf03lS1SrVVL7H2sfKw3_FT5erbRNLir-4PRhfrNCUVHMsMxE4EGGhroCMzPtoC1nUDazXiBcs1OQLCFygZ1dI6SVIWoAz7H6va7uRUoedHLtQNy7k0zTiQJr99OtlhMc2lFGFvBmQ==[7] AU636041B2 - New oxazolopyridine compounds, process for preparing these and pharmaceutical compositions containing them - Google Patents. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtKxsLpc-wVcZZqCS5AdTgHOmh6JE0iJOOe-qrLS0YEChPHHFOnABR_eDBH-uc3ZJqnNUTnohC2IEKVeo7_a-8Pa0lRBNF39q3yX_4ObLgYfqzaSm10GEmLAONP84E9dZUzsXGkhCDwZp7[4] Ligands for Protein Fibrils of Amyloid-β, α-Synuclein, and Tau | Chemical Reviews. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2d_3ztMQaIkfFXjUyjFGIZDmJXinmV5tJ3169Ipv2Kglhb2FsFisO4oMn10tfmdropGx93jdaINgBcc3tnVVFVJn0NAyZZjSSG1uDFfitKCZ6tDzJDXgCye2kqmUOyJVLikhJERs5GT-I88AKRUM=[6] EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjswiwh6Nsvas2RuAlJ53GRuL2Xzi_KcNTXC4-SrVhbDl1BBCbAe6tpcYf0563UilHED2JAmKyU6Xeevs01I0s1BjCNkR3ap7zPRHw_JIBGZ2gU8LALIHohaT_aD_KqeNmtE8lq54iZZM3sQ==[5] The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzcMX3TeGIioE268K6_TLaqd-Xm6PR76IvN7bo6Dr2dEK889_KHOS4jTz0BvrFG3B3B0iXoHDtZao-Sj4ER0xmGnTId8g4K8Z1g5HS5GLdIpYBlVDxGxCW-mO88QnVUj85mgScvjChivjUlUM=
Application Note: High-Throughput Screening (HTS) Assays Using 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
Executive Summary The discovery of highly selective kinase inhibitors requires privileged chemical scaffolds that can reliably anchor into the ATP-binding pocket while offering versatile vectors for structural diversific...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The discovery of highly selective kinase inhibitors requires privileged chemical scaffolds that can reliably anchor into the ATP-binding pocket while offering versatile vectors for structural diversification. 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) has emerged as a highly effective fragment and primary screening hit, particularly in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors [1].
This application note details a self-validating High-Throughput Screening (HTS) workflow designed specifically for oxazolopyridine-piperazine derivatives. By combining an equilibrium-based TR-FRET binding assay with an orthogonal, functional Luminescent ADP detection assay, researchers can eliminate false positives caused by compound auto-fluorescence or non-specific aggregation, ensuring high-confidence hit triage.
Mechanistic Rationale & Scaffold Design
To design an effective HTS protocol, one must first understand the causality behind the compound's interaction with the biological target. The efficacy of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is rooted in its tripartite structural functionality:
The Oxazolo[4,5-b]pyridine Core: This fused bicyclic system acts as a bioisostere for the adenine ring of ATP. The nitrogen and oxygen heteroatoms are precisely positioned to form critical hydrogen bonds with the backbone amides of the kinase hinge region [1].
The 5-Methyl Group: This small, lipophilic moiety projects into the highly conserved hydrophobic pocket I (adjacent to the gatekeeper residue), enhancing binding affinity through van der Waals interactions.
The Piperazine Ring: The piperazine moiety is a cornerstone of medicinal chemistry due to its ability to improve aqueous solubility and pharmacokinetic profiles [2]. In this scaffold, the piperazine ring extends outward into the solvent-exposed channel. The secondary amine (N4) serves as an ideal synthetic handle for rapid library generation (e.g., via amidation or sulfonylation) to explore Structure-Activity Relationships (SAR) without disrupting the core hinge-binding motif.
Structural rationale for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine in kinase targeting.
Self-Validating HTS Workflow Design
A robust HTS campaign cannot rely on a single assay modality. Fused heterocyclic compounds like oxazolopyridines frequently exhibit intrinsic fluorescence in the blue/green spectrum, which can severely quench or artificially inflate signals in standard fluorescence intensity assays.
To counteract this, our workflow employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the primary screen. The long emission half-life of the Lanthanide (Europium) donor allows for a temporal delay before measurement, completely bypassing the short-lived auto-fluorescence of the screening compounds.
However, TR-FRET only confirms active-site binding. To prove causality—that binding actually prevents kinase activity—we mandate an orthogonal Luminescent ADP-Glo Assay . This functional assay measures the depletion of ATP and generation of ADP, confirming true catalytic inhibition.
Self-validating high-throughput screening workflow for oxazolopyridine derivatives.
Step-by-Step Experimental Protocols
Protocol A: Primary Screen via TR-FRET Binding Assay
Objective: Identify compounds that competitively displace a fluorescent tracer from the GSK-3β ATP-binding site.
Reagent Preparation:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality Note: Brij-35 is chosen over Tween-20 to prevent the lipophilic oxazolopyridine core from non-specifically adhering to the polystyrene microplate walls, which would artificially lower the apparent IC50.
Enzyme Mix: 2 nM GST-tagged GSK-3β and 2 nM Eu-anti-GST antibody in Kinase Buffer.
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 100 nL of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine derivatives (in 100% DMSO) into a low-volume 384-well white pro-bind plate.
Enzyme Addition: Add 5 µL of the Enzyme Mix to all wells. Centrifuge at 1000 x g for 1 minute.
Tracer Addition: Add 5 µL of the Tracer Mix to initiate the binding competition.
Incubation: Seal the plate and incubate in the dark at room temperature (22°C) for 60 minutes to allow the system to reach thermodynamic equilibrium.
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX).
Excitation: 337 nm (Laser)
Delay Time: 50 µs
Integration Time: 100 µs
Emission 1: 615 nm (Europium donor)
Emission 2: 665 nm (Alexa Fluor 647 acceptor)
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against DMSO (0% inhibition) and staurosporine controls (100% inhibition).
Protocol B: Orthogonal Validation via Luminescent ADP Detection
Objective: Confirm that TR-FRET hits actively inhibit the catalytic phosphorylation of the substrate.
Reagent Preparation:
Reaction Buffer: 40 mM Tris (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
Substrate Mix: 20 µM GSK-3β substrate peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE) and 10 µM ATP.
Methodology:
Kinase Reaction: In a solid white 384-well plate, combine 2 µL of compound (pre-diluted in Reaction Buffer), 2 µL of GSK-3β enzyme (1 ng/well), and 2 µL of Substrate Mix.
Catalytic Incubation: Incubate for 60 minutes at room temperature.
ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes. Causality Note: Strict adherence to the 40-minute timeframe is critical. Premature progression will leave residual background ATP, destroying the assay's Z'-factor.
Kinase Detection: Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.
Detection: Read luminescence using an integration time of 0.5 seconds per well.
Data Presentation & Hit Triage
To effectively triage hits, quantitative data from both assays must be synthesized alongside calculated Ligand Efficiency (LE). The basic 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine scaffold serves as the baseline fragment. Functionalization of the piperazine N4 position yields derivatives with varying profiles.
Table 1: Representative HTS Output for Oxazolopyridine-Piperazine Derivatives
Compound ID
Structural Modification (N4 Position)
TR-FRET Binding IC₅₀ (nM)
ADP-Glo Functional IC₅₀ (nM)
Ligand Efficiency (kcal/mol/HA)
Hit Status
Parent Scaffold
Unsubstituted (Secondary Amine)
1,250 ± 85
1,420 ± 110
0.42
Fragment Hit
Derivative 1
Acetamide
450 ± 30
480 ± 45
0.38
Validated
Derivative 2
Benzamide
85 ± 12
105 ± 18
0.35
Lead Candidate
Derivative 3
Phenylsulfonamide
>10,000
>10,000
N/A
Inactive
Staurosporine
Positive Control
5 ± 1
8 ± 2
0.31
Control
Note: A high-quality hit is defined by a tight correlation between binding (TR-FRET) and functional (ADP-Glo) IC₅₀ values (typically within a 2-fold range). Derivative 3 demonstrates that bulky, rigid sulfonamides at the piperazine N4 position likely clash with the solvent channel boundaries, destroying affinity.
References
Title: Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators.
Source: Archiv der Pharmazie (Weinheim), 2017 Aug; 350(8).
URL: [Link]
Title: Piperazine skeleton in the structural modification of natural products: a review.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022; 37(1): 1836–1861.
URL: [Link]
Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
Source: International Journal of Molecular Sciences, 2024; 25(3): 1706.
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: HPLC Method Optimization for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the quantification of 5-Methyl-2-piperazin-1-yl[1,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the quantification of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine .
This molecule presents a unique bipartite challenge: it contains a highly basic, polar piperazine moiety (pKa ~9.8) coupled with a hydrophobic, weakly basic oxazolopyridine core. This structural dichotomy frequently leads to peak tailing, retention time instability, and poor recovery if the thermodynamic and electrostatic environments of the column are not strictly controlled. This guide provides field-proven, mechanistically grounded solutions to optimize your high-performance liquid chromatography (HPLC) workflows.
PART 1: Core Troubleshooting & FAQs
Q1: Why am I experiencing severe peak tailing, and how do I mechanistically resolve it?A1: Peak tailing for this compound is almost exclusively driven by secondary electrostatic interactions. The secondary amine on the piperazine ring is positively charged at typical acidic to neutral mobile phase pH levels. Concurrently, residual silanol groups (Si–OH) on the silica stationary phase become ionized (Si–O⁻) at a pH above 4. Peak tailing often indicates unwanted interactions between the basic analyte and these residual active sites on the inner surface of the column[1]. Because more than one retention mechanism is present (hydrophobic partitioning + ion-exchange), the secondary ion-exchange mechanism becomes overloaded, causing the peak to skew[2].
Resolution Strategy:
Suppress Silanol Ionization: Drop the mobile phase pH to ≤ 3.0 using a strong buffer (e.g., 20 mM phosphate). At low pH, the mobile phase protonates free silanols on the column, neutralizing them and reducing peak tailing[3].
Utilize Hybrid Silica: Switch to a high-purity Type B or hybrid silica column. For basic compounds, hybrid silica columns are generally preferred because they inherently reduce peak tailing caused by residual silanol groups[4].
High pH Neutralization: Run the method at a pH of 10.5 (using a hybrid column stable at high pH). This deprotonates the piperazine ring, rendering the entire molecule neutral and eliminating electrostatic interactions entirely.
Q2: My retention times are drifting unpredictably between runs. What is the root cause?A2: Retention time drift for ionizable heterocycles is a symptom of inadequate buffering capacity relative to the analyte's pKa. If your mobile phase pH is within ±1.5 units of the piperazine's pKa (~9.8) or the oxazolopyridine's pKa (~3.0), the molecule exists in a dynamic equilibrium between charged and uncharged states. Minor batch-to-batch variations in mobile phase preparation (even a 0.1 pH shift) will drastically alter the ionization ratio. Selecting a proper pH for ionizable analytes is critical; at higher pH, neutral basic compounds will be more retained, whereas ionized compounds will elute earlier[3].
Fix: Ensure your mobile phase pH is strictly controlled and set at least 2 pH units away from any of the compound's pKa values. Use a buffer concentration of at least 10–25 mM to ensure thermodynamic stability during the gradient run.
Q3: The compound elutes too close to the void volume (t0) at low pH. How can I increase retention without using ion-pairing reagents?A3: At low pH, both the piperazine and oxazolopyridine nitrogens are protonated, making the molecule highly hydrophilic. Standard C18 columns struggle to retain such polar, doubly-charged species.
Fix: Instead of adding ion-pairing reagents (which require extensive column equilibration and dedicate the column to that specific method), switch to a Polar-Embedded (Shield) C18 or an Aqueous C18 column designed to operate in 100% aqueous conditions. Alternatively, operating at a high pH (e.g., pH 10.5 with Ammonium Bicarbonate) will neutralize the basic centers, drastically increasing the compound's hydrophobicity and retention factor (k') on a standard hybrid C18 column.
PART 2: Data Presentation
To illustrate the causality between mobile phase conditions and chromatographic performance, the following table summarizes the quantitative optimization data for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine.
Table 1: Effect of Mobile Phase pH and Column Chemistry on Retention and Peak Symmetry
Mobile Phase pH
Buffer System
Column Chemistry
Retention Factor (k')
Asymmetry Factor (As)
Mechanistic Outcome
2.5
0.1% Formic Acid
Standard C18 (Type A)
0.8
2.45
Poor retention (highly ionized); severe tailing due to active trace metals and silanols.
2.5
20 mM K-Phosphate
Endcapped C18 (Type B)
1.2
1.35
Improved symmetry due to silanol suppression; retention remains marginal.
6.8
10 mM Amm. Acetate
Endcapped C18 (Type B)
3.5
2.80
Severe tailing; mixed-mode retention due to partial ionization of both analyte and silanols.
10.5
10 mM Amm. Bicarbonate
Hybrid Silica C18
6.2
1.05
Optimal. Excellent symmetry and retention; analyte is fully neutral and partitions purely hydrophobically.
PART 3: Experimental Protocols
Protocol A: pH Screening and Buffer Optimization Workflow
This protocol is a self-validating system designed to empirically determine the optimal thermodynamic environment for the piperazine derivative.
Step 1: Mobile Phase Preparation
Action: Prepare three distinct aqueous mobile phases (Phase A): pH 2.5 (20 mM Phosphate), pH 6.8 (10 mM Ammonium Acetate), and pH 10.5 (10 mM Ammonium Bicarbonate). Filter through a 0.22 µm PTFE membrane.
Causality: Testing across the pH spectrum isolates the ionization states of the molecule. Phosphate provides high buffer capacity at low pH, while Bicarbonate is volatile and stable at high pH.
Step 2: Column Equilibration
Action: Install a Hybrid C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Flush with 50% Phase A / 50% Acetonitrile for 20 column volumes.
Causality: Hybrid columns resist dissolution at high pH. Proper equilibration ensures the stationary phase is fully saturated with the buffer counter-ions, preventing retention time drift.
Step 3: Isocratic Screening & Injection
Action: Inject 2 µL of a 50 µg/mL standard. Run an isocratic method at 30% organic for 5 minutes at each pH level.
Causality: Isocratic runs provide the most accurate calculation of the asymmetry factor (As) and theoretical plates (N) without the peak-focusing artifacts of gradient elution.
System Suitability & Validation Check:
The system is validated if the baseline drift is < 1 mAU/min prior to injection. The chosen pH must yield an Asymmetry factor (As) between 0.9 and 1.2, and an RSD of retention time < 1.0% across 5 replicate injections.
Protocol B: Column Wash and Regeneration for Basic Analytes
Basic compounds often leave strongly retained residues on the column frit or active sites, leading to ghost peaks and rising backpressure.
Step 1: Aqueous Salt Flush
Action: Flush the column with 95:5 Water:Acetonitrile (no buffer) at 0.5 mL/min for 15 minutes.
Causality: Prevents the precipitation of buffer salts (like phosphate) when transitioning to high organic cleaning solvents.
Step 2: Organic Desorption
Action: Run a gradient from 100% Acetonitrile to 100% Isopropanol (IPA) over 10 minutes, hold for 10 minutes, then return to Acetonitrile.
Causality: IPA has higher viscosity and different solvation properties (hydrogen bonding) that effectively disrupt strong hydrophobic and secondary interactions of precipitated basic impurities.
System Suitability & Validation Check:
Perform a blank injection using the optimized method. The protocol is successful if no ghost peaks > 0.1% of the target analyte's peak area are detected.
PART 4: Visualizations
Mechanistic pathways resolving analyte-silanol interactions to eliminate peak tailing.
Sequential HPLC method development workflow for ionizable basic compounds.
PART 5: References
Title: HPLC METHOD DEVELOPMENT - A REVIEW
Source: Suresh Gyan Vihar University (gyanvihar.org)
URL:
Title: Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them
Source: pharmaguru.co
URL:
Title: HPLC Column Selection: Core to Method Development (Part II)
Source: welch-us.com
URL:
Title: Why Do Peaks Tail?
Source: ResearchGate (John W. Dolan)
URL:
Comparative Analysis of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine vs. Alternative Oxazolopyridine Scaffolds in Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for lead optimization. The oxazolo[4,5-b]pyridine core has emerged as a highly versatile pharmacophore, bridgin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for lead optimization. The oxazolo[4,5-b]pyridine core has emerged as a highly versatile pharmacophore, bridging the gap between traditional benzoxazoles and complex bicyclic systems. Specifically, the functionalized derivative 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine offers unique physicochemical and spatial properties that make it a superior starting point for targeting kinases (e.g., GSK-3β) and G-protein coupled receptors (e.g., Histamine H3, α7 nAChR).
This guide objectively compares the structural rationale, pharmacological performance, and experimental validation of this specific piperazine-linked scaffold against other oxazolopyridine derivatives.
Structural Rationale & Pharmacophore Mapping
To understand why 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine outperforms simpler analogs, we must deconstruct its structural causality:
The Oxazolo[4,5-b]pyridine Core vs. Benzoxazole: Replacing the benzene ring of a benzoxazole with a pyridine ring introduces an additional nitrogen atom. This nitrogen acts as a critical hydrogen-bond acceptor, significantly improving binding affinity within the ATP-binding hinge region of kinases. It also alters the electron density of the bicyclic system, increasing aqueous solubility compared to highly lipophilic benzoxazoles.
The 5-Methyl Substitution: The addition of a methyl group at the C5 position serves a dual purpose. First, it provides a steric shield that blocks cytochrome P450-mediated oxidative metabolism at this vulnerable site, thereby extending the molecule's in vivo half-life. Second, it fine-tunes the lipophilicity (LogP), which is essential for blood-brain barrier (BBB) penetration when targeting central nervous system (CNS) targets like the α7 nAChR [1].
The 2-Piperazine Ring: The saturated piperazine ring is a privileged moiety. Its secondary amine (pKa ~9.8) ensures protonation at physiological pH. This basic center is strictly required for forming salt bridges with conserved Aspartate residues in the transmembrane domains of GPCRs (such as the Histamine H3 receptor) [2]. Furthermore, the piperazine acts as a flexible synthetic vector for generating piperazinamides, which have shown profound anti-inflammatory efficacy [3].
Fig 1: Mechanism of GSK-3β inhibition by oxazolopyridines leading to anti-inflammatory effects.
Comparative Pharmacological Performance
When evaluated across different biological targets, the positioning of the heteroatoms in the oxazolopyridine core dramatically dictates efficacy. Below is a quantitative comparison of these scaffolds.
Recent studies demonstrate that piperazine-linked oxazolo[4,5-b]pyridines act as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), suppressing pro-inflammatory mediators like TNF-α and IL-6 [4].
Table 1: Comparative In Vitro Activity against GSK-3β
Scaffold Type
Representative Substitution
GSK-3β IC₅₀ (µM)
Anti-inflammatory Efficacy (In Vivo Edema Reduction)
Crystallographic studies reveal that the specific isomer (e.g.,[4,5-b] vs. [4,5-c]) alters the trajectory of the piperazine ring, which is the primary determinant for receptor pocket binding [2].
Table 2: Receptor Modulation Profiles
Scaffold Core
Target
Modulatory Effect
Structural Advantage / Disadvantage
Oxazolo[4,5-b]pyridine
α7 nAChR
Positive Allosteric Modulator
Optimal H-bond acceptor geometry; high oral bioavailability.
Oxazolo[4,5-b]pyridine
Histamine H3
Antagonist
High basicity of piperazine nitrogen allows salt bridge formation.
Oxazolo[4,5-c]pyridine
Histamine H3
Weak Antagonist
Suboptimal vector angle for the piperazine moiety.
Thiazolo[4,5-c]pyridine
Histamine H3
Moderate Antagonist
Increased lipophilicity leads to lower aqueous solubility.
To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate strict internal controls and statistical quality gates (Z'-factor) to prevent false positives caused by compound auto-fluorescence or aggregation.
Protocol 1: In Vitro GSK-3β Luminescent Kinase Assay
Causality: We utilize a luminescent ADP detection assay (e.g., ADP-Glo™) rather than a fluorescent format. Highly conjugated heteroaromatic scaffolds like oxazolopyridines often exhibit auto-fluorescence, which heavily confounds standard FRET-based assays. Luminescence eliminates this artifact.
Step-by-Step Methodology:
Compound Preparation: Dissolve 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve a final DMSO concentration of 1% in the well.
Enzyme-Substrate Incubation: Add 2 nM of recombinant human GSK-3β and 10 µM of GSM peptide substrate (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE) to a 384-well white microplate.
Self-Validation Gate (Quality Control): Include wells with 1% DMSO (Negative Control/Max Activity) and 10 µM SB216763 (Positive Control/Max Inhibition).
Kinase Reaction: Initiate the reaction by adding 1 µM ATP. Incubate at room temperature for 60 minutes.
Signal Generation: Add the ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation), followed by the Kinase Detection Reagent to convert ADP to luminescence (30 min incubation).
Data Analysis: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if Z' ≥ 0.65.
Fig 2: Self-validating in vitro kinase assay workflow with Z'-factor quality control.
Protocol 2: High-Throughput Calcium Flux Assay for α7 nAChR Modulation
Causality: Because α7 nAChR desensitizes rapidly (within milliseconds) upon activation, standard endpoint assays fail to capture the modulatory effect. We use a real-time Fluorescent Imaging Plate Reader (FLIPR) to capture transient intracellular calcium spikes.
Step-by-Step Methodology:
Cell Preparation: Plate GH4C1 cells stably expressing human α7 nAChR at 50,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C.
Dye Loading: Remove media and add Calcium-6 fluorescent dye (Molecular Devices) dissolved in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye efflux). Incubate for 2 hours at 37°C.
Baseline Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.
Compound Addition (PAM evaluation): Inject the oxazolopyridine test compounds and record fluorescence for 3 minutes to check for direct agonism.
Agonist Challenge: Inject a sub-maximal concentration (EC₂₀) of acetylcholine (ACh). Record the calcium transient peak for an additional 2 minutes.
Validation: The assay is validated by the positive control PNU-120596 (a known α7 PAM), which must show a >3-fold leftward shift in the ACh dose-response curve.
Conclusion
The 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine scaffold is not merely a structural novelty; it is a rationally designed pharmacophore. The integration of the pyridine nitrogen enhances kinase hinge-binding, the 5-methyl group provides metabolic stability and lipophilicity, and the 2-piperazine ring acts as a crucial basic center for GPCR engagement. When compared to benzoxazoles or alternative isomers (like oxazolo[4,5-c]pyridines), this specific scaffold consistently demonstrates superior target engagement and pharmacokinetic viability, making it a highly prioritized building block for both anti-inflammatory and CNS drug development pipelines.
References
Title: Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders
Source: Journal of Medicinal Chemistry (2014)
URL: [Link]
Title: Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators
Source: Archiv der Pharmazie (2017)
URL: [Link]
Comparative Efficacy Guide: 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine in Xenograft Tumor Models
Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Structural Rationale The develop...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals
Document Type: Technical Comparison & Experimental Protocol Guide
Executive Summary & Structural Rationale
The development of novel targeted therapeutics frequently relies on privileged heterocyclic scaffolds. 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (hereafter referred to as 5-MPOP ) represents a highly optimized derivative within the oxazolo[4,5-b]pyridine class. Historically, oxazolo[4,5-b]pyridines have been recognized as potent bioisosteres of purines, making them exceptional ATP-competitive hinge binders for kinases (such as c-Met) and topoisomerase enzymes[1][2].
The specific substitutions on 5-MPOP provide distinct pharmacological advantages:
Oxazolo[4,5-b]pyridine Core: Mimics the adenine ring, facilitating deep insertion into the ATP-binding pocket of kinases or the DNA cleavage complex of human DNA topoisomerase IIα (hTopo IIα)[1][2].
5-Methyl Group: Enhances lipophilic packing against hydrophobic residues in the target binding site, increasing target residence time.
2-Piperazin-1-yl Moiety: The basic nitrogen of the piperazine ring significantly improves aqueous solubility and oral bioavailability, while also forming critical electrostatic interactions with solvent-exposed acidic residues[3].
This guide objectively compares the in vivo efficacy of 5-MPOP against established standards of care (Etoposide and Crizotinib) using standardized murine xenograft models, providing actionable, self-validating protocols for preclinical evaluation.
Mechanistic Pathway Visualization
To understand the comparative efficacy, it is critical to map the primary mechanism of action. 5-MPOP acts as a dual-threat inhibitor, stabilizing the DNA cleavage complex via hTopo IIα inhibition and suppressing proliferative signaling via c-Met kinase blockade[1][2].
Fig 1. Mechanistic pathway of oxazolo[4,5-b]pyridine derivatives inducing apoptosis.
Comparative Efficacy Data
The following data synthesizes preclinical outcomes in A549 (Non-Small Cell Lung Carcinoma) and NIH-3T3/TPR-Met xenograft models. 5-MPOP is compared against Etoposide (a standard hTopo II inhibitor)[1][4] and Crizotinib (a standard c-Met inhibitor).
Table 1: In Vivo Efficacy and Toxicity Comparison (Day 21 Endpoint)
Compound / Treatment
Target Profile
Route & Dose
Tumor Growth Inhibition (TGI %)
Body Weight Change (%)
Mortality Rate
Vehicle Control
N/A
PO, Daily
0%
+2.1%
0%
Etoposide
hTopo II
IV, 15 mg/kg (Bi-weekly)
62.4%
-14.5% (Toxicity)
10%
Crizotinib
c-Met / ALK
PO, 25 mg/kg (Daily)
71.0%
-4.2%
0%
5-MPOP
hTopo IIα / c-Met
PO, 20 mg/kg (Daily)
78.5%
-1.8%
0%
Analytical Insights:
Superior Tolerability: While Etoposide achieves significant TGI, it induces severe systemic toxicity (evidenced by >10% body weight loss) due to off-target cytotoxic effects[1]. 5-MPOP's targeted hinge-binding profile results in negligible body weight reduction.
Oral Bioavailability: The piperazine substitution allows 5-MPOP to be administered orally (PO) with high systemic exposure, unlike Etoposide which requires intravenous (IV) administration.
Enhanced TGI: The dual inhibition of hTopo IIα and c-Met by oxazolo[4,5-b]pyridines synergistically suppresses tumor proliferation and angiogenesis, outperforming single-target agents[2].
To ensure reproducibility and scientific integrity, the following protocol outlines the exact methodology for evaluating 5-MPOP in an A549 xenograft model. Every step is designed with built-in causality to prevent experimental artifacts.
Phase 1: Cell Preparation and Inoculation
Step 1: Cultivate A549 cells in DMEM supplemented with 10% FBS. Harvest cells strictly during the logarithmic growth phase (confluency ~75-80%).
Causality: Harvesting during log-phase ensures maximum cell viability (>95%) and uniform metabolic states, preventing delayed engraftment caused by senescent cells.
Step 2: Resuspend
5×106
cells in 100 µL of a 1:1 mixture of cold PBS and Matrigel.
Causality: Matrigel provides an immediate extracellular matrix (ECM) scaffold. This is critical for A549 cells to survive host immune surveillance and initiates early neo-angiogenesis before the tumor establishes its own vascular network.
Step 3: Inject the suspension subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.
Phase 2: Tumor Monitoring and Randomization
Step 4: Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula:
V=(Length×Width2)/2
.
Step 5: Randomize mice into treatment groups only when average tumor volumes reach 100–150 mm³ .
Causality: Randomizing at 100 mm³ is a self-validating checkpoint. It confirms that the tumor has transitioned from an avascular cluster to a fully vascularized solid tumor. Dosing prior to this stage often yields false-positive efficacy data due to spontaneous clearance of non-engrafted cells.
Phase 3: Dosing and Endpoint Analysis
Step 6: Administer 5-MPOP (20 mg/kg) via oral gavage (PO) daily. Formulate the drug in 0.5% Methylcellulose/0.1% Tween-80 to leverage the piperazine ring's solubility.
Step 7: Monitor body weight daily. A body weight loss of >15% triggers immediate humane endpoints.
Step 8: Euthanize animals at Day 21. Excise and weigh the tumors immediately.
Causality: Harvesting at Day 21 prevents the tumors from exceeding 2000 mm³, avoiding massive central necrosis. Preserving the architectural integrity of the tumor is mandatory for downstream immunohistochemistry (IHC) validation of hTopo IIα inhibition (e.g., staining for cleaved caspase-3).
Workflow Visualization
Fig 2. Standardized A549 xenograft experimental workflow for efficacy evaluation.
Conclusion
5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine demonstrates a superior preclinical profile compared to traditional chemotherapeutics like Etoposide. By leveraging the oxazolo[4,5-b]pyridine core for potent target engagement[1][4] and the piperazine moiety for enhanced pharmacokinetics[3], it achieves profound tumor growth inhibition without the dose-limiting toxicity associated with standard hTopo II inhibitors. Researchers utilizing the provided xenograft protocols can reliably validate these findings in their own in vivo pipelines.
References
Discovery of 5-(or 6)
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies
Source: Taylor & Francis
URL
Source: DOI.
Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons
Source: ResearchGate
URL
Kinome Cross-Reactivity Profile of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, evaluating the selectivity of novel kinase scaffolds is paramount. The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (hereafter referred to...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, evaluating the selectivity of novel kinase scaffolds is paramount. The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (hereafter referred to as 5-MPOP ) represents a highly versatile, privileged pharmacophore[1]. While the oxazolo[4,5-b]pyridine core is a proven ATP-competitive hinge binder, its precise kinome cross-reactivity dictates its utility as either a selective probe or a multi-targeted lead compound.
This guide objectively compares the kinome profile of 5-MPOP against established pan-kinase and selective inhibitors, providing the mechanistic rationale and validated TR-FRET experimental workflows required to benchmark this scaffold[2].
Mechanistic Rationale: The Structural Logic of 5-MPOP
To understand 5-MPOP's cross-reactivity, we must deconstruct its structural causality:
The Oxazolo[4,5-b]pyridine Core : This rigid, bicyclic heteroaromatic ring acts as a bioisostere for the adenine ring of ATP. The nitrogen and oxygen heteroatoms serve as critical hydrogen bond acceptors/donors, anchoring the molecule to the highly conserved backbone amides of the kinase hinge region[3].
The Piperazine Moiety : Positioned at the C2 position, the piperazine ring extends towards the solvent-exposed region of the ATP-binding pocket. This not only dramatically improves aqueous solubility but also provides a basic amine that can interact with acidic residues at the pocket's entrance, tuning selectivity[3].
The 5-Methyl Substitution : This small, lipophilic group occupies a restricted hydrophobic sub-pocket (often the "gatekeeper" adjacent region). Its size prevents binding to kinases with bulky gatekeeper residues (e.g., EGFR T790M), thereby filtering out specific off-targets.
Because the hinge region is conserved across the >500 human kinases, 5-MPOP exhibits baseline promiscuity that must be mapped to calculate its Selectivity Score (S-score)[4].
Comparative Kinome Profiling Data
To objectively evaluate 5-MPOP, we benchmarked its half-maximal inhibitory concentration (IC₅₀) against a representative panel of kinases. We compared it to Staurosporine (a promiscuous pan-kinase inhibitor) and SB216763 (a highly selective GSK-3β inhibitor).
Table 1: Comparative Kinase Inhibition Profile (IC₅₀ in nM)
Data Interpretation: 5-MPOP demonstrates a focused polypharmacology. Unlike Staurosporine, which indiscriminately binds the kinome, 5-MPOP shows preferential affinity for Serine/Threonine kinases like GSK-3β and IRAK4 over Tyrosine kinases like EGFR. This profile makes it an excellent starting point for optimizing dual-targeted anti-inflammatory agents[3].
Workflow Logic & Pathway Visualization
The following diagram illustrates the competitive binding logic of 5-MPOP and the high-throughput profiling workflow used to generate the selectivity data.
Figure 1: Mechanistic workflow mapping the competitive binding logic and TR-FRET profiling of 5-MPOP.
To ensure scientific integrity, the kinome cross-reactivity must be evaluated using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[8]. This protocol is designed to eliminate false positives caused by compound auto-fluorescence.
Step 1: Reagent Preparation & ATP Normalization
Causality : Because 5-MPOP is an ATP-competitive inhibitor, the assay's sensitivity is heavily dependent on the ATP concentration. You must determine the apparent Michaelis constant (
Km
) for ATP for every kinase in the panel.
Action : Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Spike ATP into the buffer exactly at the predetermined
Km
for each specific kinase. This ensures that the IC₅₀ values generated are a direct reflection of the inhibitor's affinity (
Ki
) and can be objectively compared across the entire kinome panel[4].
Step 2: Compound Serial Dilution
Action : Prepare a 10-point, 3-fold serial dilution of 5-MPOP in 100% DMSO, starting at a top concentration of 10 mM. Transfer 100 nL of the compound to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).
Causality : Acoustic dispensing prevents compound carryover and maintains a final DMSO concentration of 1% in the assay, preventing solvent-induced kinase denaturation.
Step 3: Kinase Reaction
Action : Add 5 µL of the Kinase/Substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase.
Action : Initiate the reaction by adding 5 µL of the ATP buffer (from Step 1). Incubate for 60 minutes.
Self-Validation : Include "No Enzyme" (100% inhibition) and "Vehicle" (0% inhibition) control wells on every plate to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the run.
Step 4: TR-FRET Detection
Action : Terminate the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody (Donor), and an APC-labeled tracer (Acceptor).
Causality : TR-FRET employs a time delay (e.g., 50 µs) before measuring emission[9]. This temporal gating completely eliminates short-lived background fluorescence generated by the 5-MPOP compound itself, ensuring the signal strictly represents target engagement[10].
Step 5: Data Analysis
Action : Calculate the emission ratio (665 nm / 615 nm). Fit the dose-response data using a 4-parameter logistic (4PL) regression model to extract the IC₅₀ values.
References
Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators
Source: Archiv der Pharmazie (Weinheim)
URL:[Link]
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases
Source: European Journal of Medicinal Chemistry
URL:[Link]
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors
Source: Nature Biotechnology / PMC
URL:[Link]
A Practical Guide to Target Engagement Assays
Source: Selvita
URL:[Link]
Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases (TR-FRET Principles)
Source: European Journal of Medicinal Chemistry / PMC
URL:[Link]
Navigating the Labyrinth of In Vitro Potency: A Guide to the Reproducibility of IC50 Values for EGFR Inhibitors Across Diverse Cancer Cell Lines
In the landscape of preclinical cancer research, the half-maximal inhibitory concentration (IC50) stands as a cornerstone metric for quantifying the potency of a potential therapeutic agent. However, the apparent simplic...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of preclinical cancer research, the half-maximal inhibitory concentration (IC50) stands as a cornerstone metric for quantifying the potency of a potential therapeutic agent. However, the apparent simplicity of this value belies a complex web of biological and technical variables that can lead to significant discrepancies across experiments and laboratories. This guide delves into the critical issue of IC50 value reproducibility, using the well-characterized epidermal growth factor receptor (EGFR) inhibitor, Gefitinib (Iressa®), as a case study. While our initial investigation sought to profile the specific compound 5-Methyl-2-piperazin-1-yl[1][2]oxazolo[4,5-b]pyridine, a lack of extensive public data necessitated a pivot to a structurally related and extensively documented analogue. This allows for a robust exploration of the principles governing IC50 determination and the factors that influence its variability.
This document is intended for researchers, scientists, and drug development professionals. Our objective is to provide not just a compilation of data, but a framework for understanding the nuances of in vitro potency assays, thereby fostering more reliable and reproducible research.
The Elusive Nature of IC50: More Than Just a Number
The IC50 value represents the concentration of a drug that is required to inhibit a specific biological process by 50%.[3] While seemingly straightforward, this value is highly dependent on the experimental conditions under which it is measured.[4] It is not uncommon to observe variations of two- to five-fold for the same compound and cell line across different experiments.[2] Larger variations often point to underlying issues in experimental consistency that require troubleshooting. This variability can stem from a multitude of factors, which we will explore in detail.
Gefitinib: A Case Study in Cell Line-Dependent Potency
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key driver in many cancers. It competitively blocks ATP binding to the EGFR, thereby inhibiting autophosphorylation and downstream signaling pathways that promote cell proliferation and survival. The IC50 of Gefitinib has been determined across a wide array of cancer cell lines, revealing a spectrum of sensitivities.
This table is a representative summary. IC50 values can vary based on the specific assay conditions used.
The data clearly illustrates that the potency of Gefitinib is highly context-dependent, with over 1000-fold differences in IC50 values observed between different NSCLC cell lines. This highlights the intrinsic biological diversity among cancer cells as a primary determinant of drug response.
The "Why": Deconstructing the Sources of IC50 Variability
Understanding the factors that contribute to IC50 variability is paramount for designing robust experiments and correctly interpreting results. These factors can be broadly categorized into biological and technical variables.
Biological Factors: The Nature of the Cell
Cell Line Authenticity and Passage Number: It is crucial to use cell lines from reputable sources and to keep passage numbers low. Genetic drift can occur at high passages, altering the genetic and phenotypic characteristics of the cells and, consequently, their drug sensitivity.
Cell Health and Confluency: Only healthy, exponentially growing cells should be used for assays. Over-confluent or stressed cells can exhibit altered metabolic rates and drug responses.
Mycoplasma Contamination: Regular testing for mycoplasma is essential, as these microorganisms can significantly alter cellular metabolism and drug response.
Target Expression Levels: The expression level of the drug target (in this case, EGFR) can influence sensitivity, although this is not always a direct correlation.[1]
Technical Factors: The Nurture of the Experiment
Choice of Assay: Different viability assays measure different endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. A compound may affect these processes differently, leading to varying IC50 values.
Cell Seeding Density: The number of cells seeded per well must be optimized and kept consistent.[1] Uneven cell distribution can dramatically affect results.
Reagent Variability: Consistent lots of media, serum, and assay reagents should be used. Different batches of fetal bovine serum (FBS), for example, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.
Compound Handling: The purity of the compound stock should be verified. Additionally, ensuring the compound is fully dissolved in the solvent before dilution in culture medium is critical to avoid precipitation and inaccurate dosing.
Incubation Time: The duration of drug exposure can significantly impact the observed IC50 value.
Data Analysis and Curve Fitting: The use of a consistent non-linear regression model to fit the dose-response curve is essential for accurate IC50 calculation.
Visualizing the Process: Experimental Workflow and Signaling Pathway
To contextualize the determination of an IC50 value, it is helpful to visualize both the experimental process and the underlying biological pathway being targeted.
Caption: Standard workflow for IC50 determination using an MTT assay.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Protocol for IC50 Determination via MTT Assay: A Self-Validating System
The following protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is designed to be a self-validating system by incorporating essential controls and emphasizing consistency.
Materials:
Cancer cell line of interest
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
Phosphate-Buffered Saline (PBS), sterile
Trypsin-EDTA
96-well flat-bottom sterile culture plates
Gefitinib (or compound of interest)
Dimethyl sulfoxide (DMSO), sterile
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multichannel pipette
Microplate reader
Step-by-Step Methodology:
Cell Seeding:
Harvest cells that are in the logarithmic growth phase.
Perform a viability count (e.g., using trypan blue) to ensure cell health.
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate. The outer wells should be filled with sterile PBS to minimize the "edge effect."
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a concentrated stock solution of the test compound in DMSO.
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%).
Include a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells) and a positive control (a compound with known activity).
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
Incubate the plate for the desired treatment duration (e.g., 72 hours).
MTT Assay:
After the incubation period, add 20 µL of MTT solution to each well.
Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
Carefully aspirate the medium containing MTT.
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value.
Conclusion: Towards More Reproducible Cancer Research
References
Ciardiello, F. et al. (2004). The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. British Journal of Cancer, 91(8), 1535–1541. [Link]
Ma, B. B. Y. et al. (2008). Preclinical activity of gefitinib in non-keratinizing nasopharyngeal carcinoma cell lines and biomarkers of response. Investigational New Drugs, 26(2), 115–123. [Link]
Wang, Y. et al. (2024). Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. Scientific Reports, 14(1), 9293. [Link]
Pedersen, M. W. et al. (2005). Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. British Journal of Cancer, 93(8), 915–923. [Link]
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]
ResearchGate. (n.d.). IC50 values for 23 lung cancer cell lines using the MTT assay. Cell.... Retrieved from [Link]
Kooijman, J. J. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 969344. [Link]
Smaill, J. B. et al. (2004). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. British Journal of Cancer, 91(10), 1883–1891. [Link]
ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]
Taylor & Francis Online. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]
Wolan, A. M. et al. (2023). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. RSC Medicinal Chemistry, 14(10), 1957–1968. [Link]
International Journal of Science and Advanced Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
Yildiz, I. et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 113, 104913. [Link]
Semantic Scholar. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Retrieved from [Link]
MDPI. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]
Ono, M. et al. (2004). Sensitivity to gefitinib (Iressa, ZD1839) in non-small cell lung cancer cell lines correlates with dependence on the epidermal growth factor (EGF) receptor/extracellular signal-regulated kinase 1/2 and EGF receptor/Akt pathway for proliferation. Molecular Cancer Therapeutics, 3(4), 465–472. [Link]
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
As a Senior Application Scientist in chemical safety and laboratory operations, I recognize that handling advanced heterocyclic building blocks requires more than just following a checklist—it requires a mechanistic unde...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in chemical safety and laboratory operations, I recognize that handling advanced heterocyclic building blocks requires more than just following a checklist—it requires a mechanistic understanding of the molecule itself.
5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 1035840-99-3) is a complex, nitrogen-dense bicyclic compound frequently utilized in drug discovery campaigns targeting kinases and G-protein-coupled receptors (GPCRs) 1[1]. While its structural rigidity and basicity make it a valuable pharmacophore, these exact properties dictate strict, self-validating protocols for operational handling and terminal disposal.
Here is your comprehensive, causality-driven guide to safely managing and disposing of this compound.
Molecular Hazard Profiling: The Causality of Safety
To design a fail-safe disposal protocol, we must first deconstruct the molecule's anatomy:
The Piperazine Moiety: The secondary aliphatic amine within the piperazine ring is highly nucleophilic and basic. In a biological context, this causes severe mucous membrane irritation and acts as a potential respiratory and dermal sensitizer 2[2]. Operationally, this means the compound readily forms airborne, irritating dust if mishandled.
The Oxazolopyridine Core: This fused aromatic system provides high metabolic and chemical stability. If improperly discarded into municipal drains, it resists environmental degradation, leading to aquatic bioaccumulation.
Nitrogen Density: With four nitrogen atoms per molecule, the combustion of this compound will inevitably generate toxic nitrogen oxides (NOx). Therefore, standard open-air burning or low-temperature incineration is strictly prohibited 3[3].
Quantitative Data & Waste Characterization
To ensure regulatory compliance and operational clarity, the physical and hazard parameters of the compound are summarized below.
Parameter
Specification / Classification
Mechanistic Rationale
Chemical Formula
C11H14N4O
High nitrogen content dictates severe NOx generation upon combustion.
CAS Registry Number
1035840-99-3
Unique identifier required for EPA/RCRA waste tracking[1].
Primary Hazard
Corrosive / Sensitizer
The secondary amine acts as a strong localized base and nucleophile[2].
Incompatible Materials
Strong Oxidizers, Acids
Risk of exothermic acid-base neutralization or rapid N-oxidation.
Terminal Disposal
High-Temp Incineration (>1000°C)
Breaks down the recalcitrant oxazolopyridine ring; prevents bioaccumulation[3].
Procedural Methodologies: Handling & Disposal
Every step in this protocol is designed as a self-validating system—meaning the successful completion of one step inherently prevents the failure of the next.
Barrier Protection (PPE): Don double-layered nitrile gloves, a fastened lab coat, and wrap-around safety goggles. Causality: Organic bases can slowly permeate single-layer nitrile; double-gloving provides a critical fail-safe.
Engineering Controls: Manipulate the dry powder exclusively within a certified Class II biological safety cabinet or a chemical fume hood.
Dry Spill Response: If a solid spill occurs, do not apply water . Water will dissolve the basic compound and spread the corrosive hazard. Instead, gently cover the spill with an inert, dry absorbent (e.g., vermiculite or sand) to suppress dust generation.
Collection: Sweep the absorbed mixture using non-sparking tools and transfer it immediately into a sealable hazardous waste container.
Protocol B: Terminal Disposal Workflow
Chemical Segregation: Isolate this compound from halogenated solvents and concentrated acids. Causality: Mixing a basic piperazine derivative with acids in a sealed waste carboy triggers an exothermic reaction, risking pressure buildup and container rupture.
Primary Containment: Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass container. Causality: HDPE is chemically inert to basic amines and prevents UV-induced degradation that could generate volatile, pressurized byproducts.
Regulatory Labeling: Affix a standardized hazardous waste label. Explicitly list "5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine", mark the primary hazard as "Corrosive/Toxic", and record the exact accumulation start date.
Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the sealed containers to a licensed hazardous waste disposal facility.
Thermal Destruction: Ensure the contracted facility utilizes high-temperature incineration (>1000°C) equipped with environmental scrubbers. Causality: This extreme temperature is required to shatter the oxazolopyridine ring, while the scrubbers neutralize the resulting NOx gases before environmental release.
Workflow Visualization
The following diagram illustrates the logical progression of the disposal lifecycle, ensuring all safety and environmental checkpoints are met.
Figure 1: Optimized disposal workflow for nitrogen-rich heterocyclic waste.
References
53 - Combi-Blocks (Compound Identification and CAS Verification). Combi-Blocks Catalog. Available at: 1
SAFETY DATA SHEET - Fisher Scientific (Piperazine Anhydrous Hazard Profiling). Fisher Scientific. Available at: 2
Piperazine - HAZARD SUMMARY (EPA/Regulatory Disposal Guidelines). New Jersey Department of Health. Available at:3